molecular formula C11H7NOS B6375420 2-Hydroxy-5-(thiophen-2-yl)benzonitrile CAS No. 1261949-03-4

2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Cat. No.: B6375420
CAS No.: 1261949-03-4
M. Wt: 201.25 g/mol
InChI Key: DHAHLHIZAYSGKC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is a useful research compound. Its molecular formula is C11H7NOS and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyano-4-(thiophen-2-yl)phenol, 95% is 201.02483502 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-5-(thiophen-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(thiophen-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-5-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHLHIZAYSGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684602
Record name 2-Hydroxy-5-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-03-4
Record name 2-Hydroxy-5-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-(thiophen-2-yl)benzonitrile (CAS: 1261949-03-4) is a highly versatile, bi-functional aromatic building block utilized extensively in medicinal chemistry and advanced materials science. Structurally characterized by a central benzene ring substituted with a hydrogen-bond donating hydroxyl group, an electron-withdrawing nitrile group, and a lipophilic thiophene moiety, this compound serves as a critical intermediate. It is frequently employed in the synthesis of complex bioactive scaffolds, including AMP-activated protein kinase (AMPK) activators and metabotropic glutamate receptor (mGluR5) modulators.

This technical guide provides an authoritative overview of its physicochemical properties, structural significance, and a field-proven, self-validating synthetic methodology designed for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of 2-hydroxy-5-(thiophen-2-yl)benzonitrile is essential for predicting its behavior in organic solvents, chromatographic systems, and biological assays. The data below synthesizes its core chemical identity and typical properties for this class of heteroaromatic phenols.

PropertyValueAnalytical Method / Condition
IUPAC Name 2-Hydroxy-5-(thiophen-2-yl)benzonitrileNomenclature Standard
Common Synonyms 2-Cyano-4-(thiophen-2-yl)phenolIndustry Standard
CAS Registry Number 1261949-03-4Chemical Abstracts Service[1]
Molecular Formula C₁₁H₇NOSElemental Analysis
Molecular Weight 201.24 g/mol High-Resolution Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection
Solubility Profile Soluble in DMSO, DMF, EtOAc; Insoluble in H₂OSolvent Partitioning
LogP (Predicted) ~ 2.8 - 3.2In Silico Modeling

Mechanistic Insights & Application Pathways

The strategic value of 2-hydroxy-5-(thiophen-2-yl)benzonitrile lies in its orthogonal reactivity. The molecule presents three distinct sites for derivatization:

  • The Phenolic Hydroxyl: Susceptible to O-alkylation or Mitsunobu reactions, often used to build ether linkages or trigger cyclization into benzofurans[2].

  • The Nitrile Group: Can be hydrolyzed to primary amides/carboxylic acids or reduced to primary amines, facilitating the extension of the pharmacophore[3].

  • The Thiophene Ring: Capable of undergoing further electrophilic aromatic substitution or cross-coupling at the 5-position to tune lipophilicity.

The synthesis of complex functionalized phenols via Suzuki-Miyaura coupling of 5-bromo-2-hydroxybenzonitrile is a well-documented strategy in medicinal chemistry[4]. Similar methodologies have been successfully employed to generate benzofuran-based AMPK activators and targeted kinase inhibitors[2].

G SM1 5-Bromo-2-hydroxybenzonitrile Cat Pd(dppf)Cl2 + K2CO3 (Cross-Coupling) SM1->Cat SM2 Thiophen-2-ylboronic acid SM2->Cat Product 2-Hydroxy-5-(thiophen-2-yl)benzonitrile CAS: 1261949-03-4 Cat->Product App1 O-Alkylation Product->App1 App2 Nitrile Hydrolysis Product->App2 Bio Bioactive Scaffold Generation App1->Bio App2->Bio

Workflow from starting materials to bioactive scaffolds via Suzuki-Miyaura coupling.

Step-by-Step Synthetic Methodology & Causality

The following protocol details the Palladium-catalyzed Suzuki-Miyaura cross-coupling required to synthesize 2-hydroxy-5-(thiophen-2-yl)benzonitrile from commercially available precursors. This methodology is engineered as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical checkpoints.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: High-yield synthesis of 2-hydroxy-5-(thiophen-2-yl)benzonitrile.

Step 1: Reagent Assembly & Stoichiometry

  • Action: In a Schlenk flask, combine 5-bromo-2-hydroxybenzonitrile (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Causality: A slight excess (1.2 eq) of the boronic acid is utilized to compensate for potential protodeboronation under basic conditions, ensuring complete consumption of the aryl bromide. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step[3].

Step 2: Solvent & Base Addition

  • Action: Add a mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, providing 3.0 eq of base).

  • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. K₂CO₃ is strictly required to convert the neutral boronic acid into an electron-rich boronate complex

    
    . This complex is the active species that undergoes transmetalation with the Pd(II)-aryl halide intermediate.
    

Step 3: Deoxygenation (Self-Validating Checkpoint 1)

  • Action: Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

  • Causality: Palladium(0) is highly oxophilic. Any residual oxygen will irreversibly oxidize the catalyst to an inactive Pd(II) state, leading to reaction stalling.

  • Self-Validation: The reaction mixture must remain a clear, deep amber/red color. The premature appearance of a black precipitate (palladium black) before heating indicates oxygen contamination, validating the need to abort and restart the deoxygenation.

Step 4: Thermal Activation

  • Action: Heat the reaction mixture to 80 °C for 4–6 hours under an Argon atmosphere.

  • Causality: Elevated temperature provides the necessary activation energy to drive the initial oxidative addition of the electron-rich 5-bromo-2-hydroxybenzonitrile to the Pd(0) center.

Step 5: In-Process Analytical Validation (Self-Validating Checkpoint 2)

  • Action: Monitor via LC-MS and TLC (Hexane:EtOAc 3:1).

  • Self-Validation: The protocol relies on real-time feedback. The reaction is only deemed complete when LC-MS confirms >95% depletion of the m/z 196/198 isotopic cluster (the starting bromophenol) and the dominance of the m/z 200.0 [M-H]⁻ peak corresponding to the product.

Step 6: Work-Up & Isolation

  • Action: Cool to room temperature, acidify with 1M HCl to pH 3, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Causality: Acidification is critical. Under the basic reaction conditions, the product exists as a water-soluble phenoxide salt. Lowering the pH protonates the phenoxide, driving the neutral 2-hydroxy-5-(thiophen-2-yl)benzonitrile into the organic phase for efficient extraction.

Analytical Validation System

To confirm the structural integrity and purity of the isolated 2-hydroxy-5-(thiophen-2-yl)benzonitrile, the following analytical signatures must be verified:

  • LC-MS (ESI-): A dominant peak at m/z 200.0 ([M-H]⁻), confirming the molecular weight of 201.24 g/mol .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A broad singlet at ~11.0 ppm (1H, -OH), confirming the presence of the free phenol.

    • Aromatic multiplets between 7.10 ppm and 7.80 ppm, integrating for 6 protons (3 from the benzene ring, 3 from the thiophene ring).

  • FT-IR Spectroscopy:

    • A sharp, distinct absorption band at ~2230 cm⁻¹, characteristic of the nitrile (C≡N) stretch.

    • A broad band at ~3300 cm⁻¹, indicative of the phenolic O-H stretch.

References

  • Title: 1261949-03-4 2-hydroxy-5-thiophen-2-ylbenzonitrile - USA-CHEM.
  • Title: Novel Isoidide Subunit-Containing Xanthine Oxidase Inhibitors with Potent Hypouricemic Effects | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: Preclinical Development of FA5, a Novel AMP-Activated Protein Kinase (AMPK)

Sources

The Electronic Architecture of Bio-Active Scaffolds: A Technical Guide to Hydroxy-Benzonitrile and Thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The rational design of novel therapeutics and functional organic materials is predicated on a deep understanding of the electronic properties of core molecular scaffolds. This guide provides an in-depth technical exploration of two such pivotal scaffolds: hydroxy-benzonitrile and thiophene. We will dissect their fundamental electronic characteristics, the profound influence of substituent effects, and the methodologies employed for their characterization. By juxtaposing these two distinct aromatic systems, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness their unique electronic landscapes for a myriad of applications, from targeted drug design to the development of advanced organic electronics.

Introduction: The Significance of Electronic Properties in Molecular Design

The biological activity and material function of organic molecules are intrinsically linked to their electronic architecture. Electron distribution, orbital energies, and charge transport capabilities govern everything from receptor-ligand interactions to the efficiency of an organic light-emitting diode (OLED). Therefore, a comprehensive grasp of the electronic properties of core scaffolds is not merely academic; it is a critical prerequisite for innovation.

This guide focuses on two scaffolds of significant interest:

  • Hydroxy-benzonitrile: A bifunctional aromatic system featuring both a phenolic hydroxyl group and a nitrile group. This ortho-positioning of a strong electron-donating group (–OH) and a potent electron-withdrawing group (–CN) creates a unique electronic environment, making it a valuable precursor in the synthesis of pharmaceuticals and novel organic materials.[1][2]

  • Thiophene: A five-membered, sulfur-containing heterocyclic aromatic compound. Its electron-rich nature, coupled with its structural versatility and stability, has established it as a cornerstone in medicinal chemistry and a "privileged scaffold" in drug design.[3][4][5][6] Furthermore, its excellent charge transport properties have made it a key component in the field of organic electronics.[7][8][9][10]

We will explore the causality behind experimental choices in characterizing these scaffolds and present self-validating protocols to ensure scientific integrity.

Fundamental Electronic Properties: A Tale of Two Rings

The intrinsic electronic nature of the hydroxy-benzonitrile and thiophene scaffolds dictates their reactivity and potential applications.

The Hydroxy-Benzonitrile Scaffold: A Push-Pull System

The electronic landscape of hydroxy-benzonitrile is dominated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group.[11][12]

  • Inductive and Resonance Effects: The hydroxyl group donates electron density to the benzene ring through a resonance effect, while the nitrile group withdraws electron density both inductively and through resonance.[11] This "push-pull" dynamic significantly influences the electron distribution within the ring, creating regions of high and low electron density.

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically localized more towards the electron-rich phenol portion of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the electron-deficient nitrile group. This spatial separation of frontier molecular orbitals has profound implications for its photophysical properties and reactivity.

The Thiophene Scaffold: An Electron-Rich Heterocycle

Thiophene's electronic character is defined by the presence of the sulfur heteroatom and its participation in the aromatic π-system.

  • Aromaticity and Electron Donation: The sulfur atom contributes a lone pair of electrons to the aromatic sextet, making the thiophene ring electron-rich and more reactive towards electrophilic substitution than benzene.[3][4] This inherent electron-richness is a key factor in its utility as an electron donor unit in optoelectronic materials.[9]

  • Polarizability: The presence of the larger, more polarizable sulfur atom compared to carbon also contributes to its excellent charge transport properties.[8] This is a crucial factor in the high charge carrier mobilities observed in thiophene-based organic field-effect transistors (OFETs).

The Art of Tuning: Substituent Effects on Electronic Properties

The true power of these scaffolds lies in their tunability. The introduction of various substituents allows for the precise modulation of their electronic properties, tailoring them for specific applications.

Modifying the Hydroxy-Benzonitrile Core

The electronic properties of the benzonitrile ring are highly sensitive to the nature and position of substituents.

  • Electron-Donating vs. Electron-Withdrawing Groups: Attaching electron-donating groups (e.g., methoxy, amino) to the benzonitrile ring will generally raise the HOMO energy level, while electron-withdrawing groups (e.g., nitro) will lower the LUMO energy level.[13] This allows for fine-tuning of the HOMO-LUMO gap, which is critical for applications in organic electronics.

  • Steric Effects: The position of substituents can also induce steric hindrance, leading to a loss of planarity in oligomers. This twisting of the molecular backbone can increase the HOMO-LUMO gap and excitation energies.[14]

Functionalizing the Thiophene Ring

The ease of functionalization of the thiophene ring provides a powerful tool for modulating its electronic landscape.

  • Impact on HOMO/LUMO Levels: The introduction of electron-donating or withdrawing groups has a predictable effect on the frontier orbital energies of thiophene derivatives.[14][15][16] For instance, fluorination of the thiophene ring is a common strategy to lower the HOMO and LUMO levels, which can improve the performance of organic solar cells.[17]

  • Regioregularity in Polythiophenes: In polymeric systems like polythiophene, the regularity of the side-chain substitution (regioregularity) has a dramatic impact on the material's morphology and charge transport properties. Well-ordered, regioregular polythiophenes can form crystalline domains that facilitate efficient charge transport along the polymer backbone and between chains.[18]

The following table summarizes the general effects of substituents on the electronic properties of these scaffolds:

Substituent Type Effect on Hydroxy-Benzonitrile Effect on Thiophene
**Electron-Donating (e.g., -OCH₃, -NH₂) **Increases HOMO energy, decreases ionization potential.[13]Increases HOMO energy, enhances electron-donating character.[14]
Electron-Withdrawing (e.g., -NO₂, -CF₃) Decreases LUMO energy, increases electron affinity.[13]Decreases LUMO energy, can induce n-type behavior.[14]
Halogens (e.g., -F, -Cl) Inductively withdraws electrons, can influence molecular packing.Lowers both HOMO and LUMO levels, can enhance stability.[17]
Bulky/Sterically Hindering Groups Can disrupt planarity in oligomers, increasing the band gap.[14]Can influence molecular packing and solid-state order.[14]

Characterization of Electronic Properties: Experimental and Computational Protocols

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the electronic properties of these scaffolds.

Experimental Methodologies

Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

  • Principle: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels, respectively.

  • Procedure:

    • Dissolve the compound of interest in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential and record the resulting current to obtain a voltammogram.

    • Determine the onset of the first oxidation and reduction peaks.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the ferrocene/ferrocenium couple):

      • EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

      • ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

  • Self-Validation: The reversibility of the redox peaks should be assessed to ensure the stability of the radical ions formed. The experiment should be repeated at different scan rates to confirm the diffusion-controlled nature of the process.

Protocol 2: UV-Visible Spectroscopy for Optical Band Gap Determination

  • Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption in the long-wavelength region corresponds to the energy required to promote an electron from the HOMO to the LUMO.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable transparent solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • Determine the absorption edge (λonset) from the spectrum.

    • Calculate the optical band gap (Egopt) using the formula: Egopt = 1240 / λonset (in eV).

  • Self-Validation: The Beer-Lambert law should be verified by measuring the absorbance at different concentrations to ensure the absence of aggregation effects.

Workflow for Experimental Characterization:

G cluster_0 Sample Preparation cluster_1 Electrochemical Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification cv Cyclic Voltammetry purification->cv Dissolve in Electrolyte Solution uv_vis UV-Visible Spectroscopy purification->uv_vis Prepare Dilute Solution homo_lumo HOMO/LUMO Energy Levels cv->homo_lumo data_analysis Correlate Electrochemical and Spectroscopic Data homo_lumo->data_analysis band_gap Optical Band Gap uv_vis->band_gap band_gap->data_analysis

Caption: Experimental workflow for determining the frontier molecular orbital energies and optical band gap of synthesized derivatives.

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic properties of molecules.[14][16][19]

Protocol 3: DFT Calculations for Ground-State Electronic Properties

  • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as optimized geometries, HOMO-LUMO energies, and electron density distributions.

  • Procedure:

    • Construct the 3D structure of the molecule of interest.

    • Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

    • From the optimized geometry, calculate the molecular orbital energies (HOMO, LUMO) and visualize the orbital distributions.

    • Calculate other electronic properties such as the dipole moment and electrostatic potential map.

  • Self-Validation: The choice of functional and basis set should be validated against experimental data for similar compounds or higher-level computational methods where possible. Frequency calculations should be performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).

Protocol 4: TD-DFT for Excited-State Properties

  • Principle: TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states, such as absorption spectra and excitation energies.

  • Procedure:

    • Using the optimized ground-state geometry from the DFT calculation, perform a TD-DFT calculation.

    • Calculate the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

    • Simulate the UV-Vis absorption spectrum and compare it with the experimental spectrum.

  • Self-Validation: The calculated absorption maxima should be compared with the experimental data. Discrepancies can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

Logical Relationship between Experimental and Computational Data:

G cluster_exp Experimental Data cluster_comp Computational Modeling cluster_validation Validation and Refinement cv_exp Cyclic Voltammetry (HOMO/LUMO) validation Correlation and Validation cv_exp->validation Compare HOMO/LUMO uv_vis_exp UV-Vis Spectroscopy (Optical Band Gap) uv_vis_exp->validation Compare Band Gap/ Absorption Maxima dft DFT (Optimized Geometry, HOMO/LUMO) td_dft TD-DFT (Excitation Energies, Simulated Spectrum) dft->td_dft Use Optimized Geometry dft->validation td_dft->validation validation->dft Refine Computational Model

Caption: A self-validating system where experimental results and computational predictions are used to corroborate and refine one another.

Applications in Drug Development and Materials Science

The distinct electronic properties of hydroxy-benzonitrile and thiophene scaffolds make them valuable in different, yet sometimes overlapping, fields.

Hydroxy-Benzonitrile in Medicinal Chemistry and Synthesis

The bifunctional nature of hydroxy-benzonitrile makes it a versatile building block for the synthesis of complex heterocyclic compounds with potential biological activity.[2]

  • Synthesis of Benzofurans: 2-Hydroxybenzonitrile is a key precursor for the synthesis of benzofuran derivatives, which are core structures in many biologically active molecules.[1] The proximity of the hydroxyl and nitrile groups facilitates cyclization reactions to form the benzofuran ring system.[1][2]

Thiophene: A Scaffold for Therapeutics and Electronics

The thiophene ring is a privileged scaffold in medicinal chemistry and a workhorse in organic electronics.

  • Drug Development: Thiophene derivatives exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][20][21] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[4]

  • Organic Electronics: Thiophene-based materials are integral to the development of organic solar cells, OLEDs, and OFETs.[3][7][8][9][10] Their tunable electronic properties and good charge transport characteristics are key to the performance of these devices. Fused thiophene systems, such as thienothiophenes, offer enhanced planarity and improved electronic communication, making them excellent building blocks for high-performance organic electronic materials.[22][23][24]

Conclusion: A Comparative Outlook

Hydroxy-benzonitrile and thiophene scaffolds, while both aromatic, present distinct electronic profiles that dictate their primary applications. Hydroxy-benzonitrile's strength lies in its "push-pull" nature and its utility as a synthetic intermediate for complex heterocycles. In contrast, thiophene's electron-rich character and excellent charge transport properties have made it a ubiquitous component in both medicinal chemistry and organic electronics.

The ability to rationally design and synthesize derivatives of these core scaffolds with tailored electronic properties is a testament to the power of modern synthetic and computational chemistry. By understanding the fundamental principles outlined in this guide, researchers can continue to innovate and develop novel molecules that address critical challenges in medicine and technology.

References

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  • Experimental and Theoretical Exploration of Aryl Substituent Effects on the Electronic Properties of Asymmetric 4,7-Di(thiophene-2-yl)-benzo[c][7][9][14]thiadiazole Compounds. Taylor & Francis.

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Literature review on 2-Hydroxy-5-(thiophen-2-yl)benzonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

This guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile, a key intermediate for researchers in drug development and materials science. The unique molecular architecture, featuring a bifunctional 2-hydroxybenzonitrile scaffold coupled with a thiophene moiety, offers a versatile platform for the synthesis of novel therapeutic agents and functional materials. This document is structured to provide not just procedural steps, but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Introduction

The synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile is not extensively detailed in a single source in the current literature. However, by leveraging well-established synthetic methodologies, we can construct logical and efficient pathways to this target molecule. This guide will focus on two primary strategies:

  • Late-Stage Thiophene Installation via Suzuki-Miyaura Cross-Coupling: This approach involves the synthesis of a 2-hydroxy-5-halobenzonitrile intermediate, followed by a palladium-catalyzed cross-coupling reaction with a thiophene-based organoboron reagent.

  • Early Thiophene Installation and Subsequent Nitrile Formation: This strategy begins with a phenol already bearing the thiophene substituent, followed by ortho-formylation and conversion of the resulting aldehyde to the nitrile.

Each pathway will be discussed in detail, including the synthesis of necessary precursors, step-by-step experimental protocols, and the rationale behind the chosen methodologies.

Pathway 1: Late-Stage Thiophene Installation via Suzuki-Miyaura Cross-Coupling

This is arguably the most convergent and widely applicable strategy, capitalizing on the power and functional group tolerance of the Suzuki-Miyaura reaction.[1][2][3] The core of this pathway is the formation of the C-C bond between the benzonitrile and thiophene rings in the final steps of the synthesis.

Conceptual Overview

The key transformation is the palladium-catalyzed cross-coupling of a 5-halo-2-hydroxybenzonitrile with thiophene-2-boronic acid. The hydroxyl and nitrile groups are generally well-tolerated in Suzuki-Miyaura reactions, making this a robust approach.[1]

Synthesis of Precursors

The primary precursors for this pathway are 5-bromo-2-hydroxybenzonitrile and thiophene-2-boronic acid.

  • Thiophene-2-boronic acid: This reagent is commercially available from numerous suppliers.

  • 5-Bromo-2-hydroxybenzonitrile: This intermediate can be prepared from commercially available 5-bromosalicylaldehyde. The conversion of an aldehyde to a nitrile can be achieved via a one-pot reaction with hydroxylamine hydrochloride.[4]

Experimental Protocols

Protocol 1.1: Synthesis of 5-Bromo-2-hydroxybenzonitrile from 5-Bromosalicylaldehyde

This procedure is adapted from a general method for the one-pot synthesis of nitriles from aldehydes.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and anhydrous ferrous sulfate (FeSO₄) (0.1 eq.) in dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-hydroxybenzonitrile.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-hydroxybenzonitrile with Thiophene-2-boronic acid

This protocol is based on standard procedures for the Suzuki-Miyaura coupling of aryl bromides.[5][6][7]

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-hydroxybenzonitrile (1.0 eq.), thiophene-2-boronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent Addition and Reaction: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

Data Presentation
ParameterValue/ConditionSource/Comment
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)[5][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃[5][7]
Solvent 1,4-Dioxane/H₂O, Toluene, Ethanol[5][6]
Temperature 80-120 °C (Conventional or Microwave)[5][8]
Typical Yields 70-95% (for analogous reactions)[5][6][7]

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions.

Visualization of Pathway 1

G cluster_0 Synthesis of 5-Bromo-2-hydroxybenzonitrile cluster_1 Suzuki-Miyaura Cross-Coupling 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Hydroxylamine HCl, FeSO4, DMF Hydroxylamine HCl, FeSO4, DMF 5-Bromo-2-hydroxybenzonitrile 5-Bromo-2-hydroxybenzonitrile 5-Bromosalicylaldehyde->5-Bromo-2-hydroxybenzonitrile Nitrile Formation 2-Hydroxy-5-(thiophen-2-yl)benzonitrile 2-Hydroxy-5-(thiophen-2-yl)benzonitrile 5-Bromo-2-hydroxybenzonitrile->2-Hydroxy-5-(thiophen-2-yl)benzonitrile Suzuki Coupling Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->2-Hydroxy-5-(thiophen-2-yl)benzonitrile Pd(PPh3)4, Base Pd(PPh3)4, Base

Caption: Pathway 1 - Late-Stage Suzuki-Miyaura Coupling.

Pathway 2: Early Thiophene Installation and Subsequent Nitrile Formation

This pathway involves the formation of the thiophene-phenol bond at an earlier stage, followed by the introduction of the nitrile group. This can be advantageous if the starting materials are more readily available or if the late-stage coupling proves to be low-yielding.

Conceptual Overview

The synthesis begins with the coupling of a phenol with a thiophene derivative to form 4-(thiophen-2-yl)phenol. This is followed by a regioselective ortho-formylation to introduce an aldehyde group, which is then converted to the nitrile.

Synthesis of Precursors and Intermediates
  • 4-(Thiophen-2-yl)phenol: This can be synthesized via a Suzuki-Miyaura coupling of 4-bromophenol with thiophene-2-boronic acid.

  • 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde: This intermediate is obtained through the ortho-formylation of 4-(thiophen-2-yl)phenol. The Duff reaction or Reimer-Tiemann reaction are classical methods, while modern methods using MgCl₂/Et₃N and paraformaldehyde offer high regioselectivity and yields.[9]

Experimental Protocols

Protocol 2.1: Synthesis of 4-(Thiophen-2-yl)phenol

This protocol follows a standard Suzuki-Miyaura coupling procedure.

  • Reaction Setup: In a Schlenk flask, combine 4-bromophenol (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction: Degas the mixture and heat to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction, add water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 4-(thiophen-2-yl)phenol.

Protocol 2.2: Ortho-formylation of 4-(Thiophen-2-yl)phenol

This protocol is based on the MgCl₂-mediated formylation of phenols.[9]

  • Reaction Setup: To a solution of 4-(thiophen-2-yl)phenol (1.0 eq.) in anhydrous acetonitrile, add triethylamine (Et₃N, 4.0 eq.) and anhydrous magnesium chloride (MgCl₂, 2.0 eq.).

  • Reaction: Heat the mixture to reflux and add paraformaldehyde (3.0 eq.) portion-wise over 30 minutes. Continue refluxing until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and acidify with 1M HCl. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-hydroxy-5-(thiophen-2-yl)benzaldehyde.

Protocol 2.3: Conversion of 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde to the Nitrile

This protocol is analogous to the one described in Pathway 1.[4]

  • Reaction Setup: In a round-bottom flask, combine 2-hydroxy-5-(thiophen-2-yl)benzaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and anhydrous ferrous sulfate (0.1 eq.) in DMF.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up and Purification: Cool the reaction and pour into ice-cold water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final product, 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

Visualization of Pathway 2

G cluster_0 Synthesis of 4-(Thiophen-2-yl)phenol cluster_1 Ortho-formylation cluster_2 Nitrile Formation 4-Bromophenol 4-Bromophenol 4-(Thiophen-2-yl)phenol 4-(Thiophen-2-yl)phenol 4-Bromophenol->4-(Thiophen-2-yl)phenol Suzuki Coupling Thiophene-2-boronic acid Thiophene-2-boronic acid Thiophene-2-boronic acid->4-(Thiophen-2-yl)phenol Pd Catalyst, Base Pd Catalyst, Base 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde 4-(Thiophen-2-yl)phenol->2-Hydroxy-5-(thiophen-2-yl)benzaldehyde Formylation Paraformaldehyde, MgCl2, Et3N Paraformaldehyde, MgCl2, Et3N 2-Hydroxy-5-(thiophen-2-yl)benzonitrile 2-Hydroxy-5-(thiophen-2-yl)benzonitrile 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde->2-Hydroxy-5-(thiophen-2-yl)benzonitrile Conversion to Nitrile Hydroxylamine HCl, FeSO4, DMF Hydroxylamine HCl, FeSO4, DMF

Caption: Pathway 2 - Early Thiophene Installation.

Alternative Synthetic Considerations

While the two pathways detailed above represent robust and logical approaches, other modern synthetic methods could also be adapted for the synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

  • Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction could potentially be used to form the C-S or C-O bond in the synthesis of precursors.[10][11][12] For instance, the coupling of a boronic acid with a phenol or a thiol can be achieved under milder conditions than some palladium-catalyzed reactions.[10]

  • Direct C-H Arylation: This method could potentially be used to directly couple 2-hydroxybenzonitrile with a thiophene derivative, avoiding the need for pre-functionalized starting materials.[13] However, regioselectivity can be a challenge and would require careful optimization.

  • Nickel-Catalyzed Cyanation: For the nitrile formation step, nickel-catalyzed cyanation of aryl thioethers or other derivatives presents a modern alternative to traditional methods.[14]

Conclusion

The synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile can be effectively achieved through well-established synthetic organic chemistry reactions. The choice between a late-stage or early-stage introduction of the thiophene moiety will likely depend on the availability and cost of the starting materials, as well as the specific expertise and equipment available in the laboratory. The Suzuki-Miyaura cross-coupling reaction remains a central and highly reliable tool for the construction of the key aryl-aryl bond in this molecule. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for further applications in medicinal chemistry and materials science.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. Available from: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Scientific Reports. Available from: [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available from: [Link]

  • Synthetic applications and methodology development of Chan–Lam coupling: a review. Springer. Available from: [Link]

  • Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Chemistry Portal. Available from: [Link]

  • Facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A new class of antimicrobial agents. Royal Society of Chemistry. Available from: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Thioethers. ACS Publications. Available from: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • Method for the preparation of 2 hydroxybenzonitrile. Google Patents.
  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

  • Suzuki coupling-based synthesis and in vitro cytotoxic evaluation of C-2 aryl derivatives of Withaferin A. PubMed. Available from: [Link]

  • Chemoselective Chan–Lam Coupling Reactions between Benzimidazoline-2-thiones and Arylboronic Acids. FAO AGRIS. Available from: [Link]

  • Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. PubMed. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. PMC. Available from: [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. Available from: [Link]

  • Visible light photoredox catalysis: conversion of a mixture of thiophenols and nitriles into 2-substituted benzothiazoles via consecutive C–S and C–N bond formation reactions. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of substituted salicylaldehyde derivatives. Google Patents.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available from: [Link]

  • Cyanic acid, phenyl ester. Organic Syntheses. Available from: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available from: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Available from: [Link]

  • The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry. Available from: [Link]

  • Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. Available from: [Link]

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Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic nitrile moiety on a thiophene-substituted benzene ring, presents a valuable scaffold for chemical elaboration.[1][2] The thiophene ring itself is a privileged pharmacophore in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[3]

This guide provides a detailed exploration of synthetic strategies for the selective functionalization of the hydroxyl group. Mastery of these reactions allows for the systematic modification of the parent molecule, enabling the synthesis of diverse libraries of ethers, esters, and other derivatives. Such modifications are critical for structure-activity relationship (SAR) studies, the fine-tuning of physicochemical properties (e.g., solubility, lipophilicity), and the development of novel molecular probes or advanced materials. Our focus is on providing robust, reproducible protocols while elucidating the chemical principles that ensure high chemoselectivity, preserving the integrity of the nitrile and thiophene functionalities.

Core Principle: Chemoselective Targeting of the Phenolic Hydroxyl Group

The successful functionalization of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile hinges on exploiting the differential reactivity of its functional groups. The phenolic hydroxyl group is weakly acidic and, upon deprotonation with a suitable base, becomes a potent nucleophile. In contrast, the nitrile group is electrophilic at the carbon atom but remains largely unreactive under the mild basic or neutral conditions typically employed for O-functionalization.[4] The thiophene ring is generally stable to these conditions but can be susceptible to strong electrophiles or oxidizing agents, which are avoided in the protocols described herein.[5][6] This inherent reactivity difference is the cornerstone of the following selective transformations.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The formation of an ether linkage is a fundamental transformation that introduces a stable, generally non-polar group. The Williamson ether synthesis is a classic, reliable, and high-yielding method for achieving this.[7][8] It proceeds via the SN2 reaction of a phenoxide ion with a primary or secondary alkyl halide.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or acetone (approx. 0.1 M concentration).

  • Base Addition: Add a suitable base. For general applications, anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq) is recommended due to its ease of handling and moderate reactivity. For less reactive alkylating agents, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) can be used, but requires greater caution. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes before proceeding.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, 1.1–1.2 eq) dropwise to the stirred suspension at room temperature.[7]

  • Reaction Execution: Heat the reaction mixture to a temperature between 60–80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF was used, pour the mixture into a separatory funnel containing water and ethyl acetate. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure before partitioning between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-alkoxy-5-(thiophen-2-yl)benzonitrile.

Mechanism & Causality

The key to this reaction is the initial deprotonation of the phenolic hydroxyl group by the base. K₂CO₃ is a mild inorganic base that is sufficient to generate the nucleophilic phenoxide. The phenoxide then attacks the electrophilic carbon of the alkyl halide in a classic SN2 displacement, ejecting the halide ion and forming the C-O ether bond. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the phenoxide anion, thus enhancing the anion's nucleophilicity and accelerating the reaction. The nitrile group does not participate as it lacks nucleophilic character under these conditions.

Data Presentation: O-Alkylation
Alkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃DMF70690-95
Ethyl BromoacetateK₂CO₃Acetone60885-92
IodomethaneK₂CO₃DMF604>95
Propargyl BromideK₂CO₃Acetone601280-88
Experimental Workflow: O-Alkylation

O_Alkylation_Workflow SM Start: 2-Hydroxy-5-(thiophen-2-yl)benzonitrile Dissolve 1. Dissolve in Anhydrous DMF/Acetone SM->Dissolve AddBase 2. Add Base (e.g., K₂CO₃) Dissolve->AddBase Deprotonation Formation of Phenoxide Intermediate AddBase->Deprotonation AddAlkylHalide 3. Add Alkyl Halide (R-X) Deprotonation->AddAlkylHalide Heat 4. Heat (60-80°C) & Monitor by TLC AddAlkylHalide->Heat Workup 5. Aqueous Work-up & Extraction Heat->Workup Purify 6. Purify (Chromatography/Recrystallization) Workup->Purify Product Product: 2-Alkoxy-5-(thiophen-2-yl)benzonitrile Purify->Product

Caption: Workflow for the Williamson Ether Synthesis.

Protocol II: O-Acylation for Ester Synthesis

Esterification of the phenolic hydroxyl group introduces a carbonyl functionality, which can serve as a hydrogen bond acceptor and can be readily hydrolyzed if desired. This protocol uses highly reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M). Add a tertiary amine base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride, 1.1–1.2 eq) dropwise via syringe. A precipitate (triethylammonium chloride) will likely form immediately.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor for completion by TLC.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure aryl ester.

Mechanism & Causality

This reaction proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group, while not deprotonated as in the Williamson synthesis, is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of the acyl chloride or anhydride. The tertiary amine base (e.g., TEA) plays a crucial, non-nucleophilic role: it acts as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting phenol (which would deactivate it) and drives the equilibrium towards the product. Cooling to 0 °C is a standard precaution to moderate the reaction rate and prevent potential side reactions.

Data Presentation: O-Acylation
Acylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTEADCM0 to RT2>95
Benzoyl ChloridePyridineDCM0 to RT490-95
Acetic AnhydrideTEATHF0 to RT3>95
3,5-Dinitrobenzoyl ChlorideTEADCM0 to RT1285-90
Experimental Workflow: O-Acylation

O_Acylation_Workflow SM Start: 2-Hydroxy-5-(thiophen-2-yl)benzonitrile Dissolve 1. Dissolve in Anhydrous DCM Add Base (e.g., TEA) SM->Dissolve Cool 2. Cool to 0°C Dissolve->Cool AddAcyl 3. Add Acylating Agent (RCOCl) Cool->AddAcyl React 4. Warm to RT & Stir Monitor by TLC AddAcyl->React Workup 5. Quench & Perform Washes React->Workup Purify 6. Purify (Chromatography) Workup->Purify Product Product: Acyl Ester Derivative Purify->Product

Caption: Workflow for the O-Acylation Reaction.

Protocol III: O-Sulfonylation for Activated Intermediates

Converting the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) is a powerful synthetic strategy. It transforms the poorly leaving hydroxyl group into an excellent leaving group, activating the molecule for subsequent nucleophilic substitution reactions (SNAr or other displacements).

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous pyridine or in anhydrous DCM containing triethylamine (2.0 eq). Pyridine can conveniently serve as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Execution: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor for completion by TLC.

  • Work-up:

    • Slowly pour the reaction mixture into a beaker of ice-water with stirring. A solid product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

    • If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

    • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine/TEA), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude sulfonate ester is often pure enough for the next step. If necessary, it can be purified by recrystallization (e.g., from ethanol) or rapid column chromatography. Note that sulfonate esters can be sensitive to silica gel over long exposure times.

Mechanism & Causality

The mechanism is analogous to O-acylation. The nucleophilic hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. The base (pyridine or TEA) neutralizes the HCl byproduct, driving the reaction to completion. The resulting sulfonate group is highly electron-withdrawing and resonance-stabilized, making it an exceptionally good leaving group, which is the primary motivation for this transformation.

Data Presentation: O-Sulfonylation
Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Typical Yield (%)
p-Toluenesulfonyl ChloridePyridinePyridine0 to RT1688-94
Methanesulfonyl ChlorideTEADCM0 to RT1290-96
Experimental Workflow: O-Sulfonylation

O_Sulfonylation_Workflow SM Start: 2-Hydroxy-5-(thiophen-2-yl)benzonitrile Dissolve 1. Dissolve in Anhydrous Pyridine or DCM/TEA SM->Dissolve Cool 2. Cool to 0°C Dissolve->Cool AddSulfonyl 3. Add Sulfonyl Chloride (e.g., TsCl) Cool->AddSulfonyl React 4. Stir Overnight Monitor by TLC AddSulfonyl->React Workup 5. Quench in Ice-Water Filter or Extract React->Workup Purify 6. Purify (Recrystallization) Workup->Purify Product Product: Sulfonate Ester Intermediate Purify->Product

Caption: Workflow for O-Sulfonylation.

Final Considerations & Best Practices

  • Reagent Purity: The use of anhydrous solvents and high-purity reagents is paramount for achieving high yields and minimizing side reactions. Water can consume reagents (e.g., NaH, acyl chlorides) and lead to lower yields.

  • Inert Atmosphere: While not strictly necessary for all reactions, performing these transformations under an inert atmosphere (N₂ or Ar) is good practice, especially when using moisture-sensitive reagents like NaH or sulfonyl chlorides.

  • Monitoring: TLC is an indispensable tool for tracking reaction progress. A well-chosen solvent system will show a clear separation between the starting material (more polar) and the product (less polar).

  • Safety: Always handle reagents in a well-ventilated fume hood. Pay particular attention to the safe handling of sodium hydride (flammable solid, reacts violently with water) and corrosive chlorides (acyl and sulfonyl chlorides).

By applying these detailed protocols and understanding the underlying chemical principles, researchers can confidently and selectively functionalize the hydroxyl group of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile, unlocking a vast chemical space for exploration in drug discovery and beyond.

References

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • A. A. Fadda et al. (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Available at: [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile as a pivotal intermediate. This document provides not only detailed synthetic protocols but also the scientific rationale for its application, grounded in the established pharmacological importance of its constituent moieties.

Introduction: A Tale of Two Pharmacophores

In the landscape of medicinal chemistry, the assembly of novel molecular architectures with therapeutic potential often hinges on the strategic use of "privileged structures"—scaffolds that are known to interact with multiple biological targets. The thiophene ring is a quintessential example of such a pharmacophore, recognized for its bioisosteric relationship with the benzene ring and its presence in a multitude of FDA-approved drugs.[1][2] Thiophenes and their derivatives are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

Similarly, the benzonitrile structural motif is a key component in a variety of pharmaceuticals. The nitrile group, with its unique electronic properties and ability to participate in hydrogen bonding, can significantly influence a molecule's binding affinity and metabolic stability.[6][7] The strategic incorporation of a nitrile can modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide focuses on the chemical intermediate 2-Hydroxy-5-(thiophen-2-yl)benzonitrile , which synergistically combines these two powerful pharmacophores. The juxtaposition of a reactive hydroxyl group, a versatile nitrile, and a thiophene ring on a central benzene scaffold creates a molecule ripe with potential for chemical derivatization and exploration in drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValue (Predicted/Reported for Analogs)Reference(s)
Molecular Formula C₁₁H₇NOS-
Molecular Weight 201.25 g/mol -
Appearance Expected to be a solid-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate); sparingly soluble in water.[1]
CAS Number Not broadly listed; synthesis-dependent-

Safety and Handling:

2-Hydroxy-5-(thiophen-2-yl)benzonitrile should be handled with the standard precautions for laboratory chemicals. Based on the safety data for its precursors, 2-hydroxybenzonitrile and thiophene derivatives, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile: A Protocol for Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for the synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, and it is renowned for its high functional group tolerance and generally high yields.

The proposed synthetic route involves the coupling of 5-bromo-2-hydroxybenzonitrile with 2-thienylboronic acid .

Materials and Reagents
  • 5-Bromo-2-hydroxybenzonitrile (1.0 eq)

  • 2-Thienylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for organic synthesis

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed from the reaction vessel.

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-hydroxybenzonitrile) is consumed. This typically takes 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Isolation A Combine Reactants: 5-Bromo-2-hydroxybenzonitrile 2-Thienylboronic acid K2CO3 B Add Catalyst System: Pd(OAc)2 PPh3 A->B 1 C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C 2 D Add Solvents (Toluene/Water) C->D 3 E Heat to Reflux (90-100 °C) D->E 4 F Monitor Reaction (TLC/LC-MS) E->F 5 G Cool and Perform Aqueous Work-up F->G 6 H Dry and Concentrate Organic Phase G->H 7 I Purify by Column Chromatography H->I 8 J Pure 2-Hydroxy-5-(thiophen-2-yl)benzonitrile I->J 9

Caption: A typical workflow for the synthesis of the target intermediate.

Applications in Drug Discovery: A Platform for Novel Therapeutics

The true value of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile lies in its potential as a versatile starting material for the synthesis of diverse compound libraries for screening against various therapeutic targets.

Rationale for Derivatization

The three key functional handles on the molecule—the phenolic hydroxyl group, the nitrile group, and the thiophene ring—offer distinct opportunities for chemical modification:

  • The Hydroxyl Group: Can be alkylated, acylated, or used as a handle for forming ethers and esters, allowing for the modulation of solubility and the introduction of new pharmacophoric elements.

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a vast chemical space for further derivatization.

  • The Thiophene Ring: While generally stable, it can undergo electrophilic substitution at the 5-position if that position is unsubstituted, or can be further functionalized prior to the initial coupling reaction.

Potential Therapeutic Areas

Derivatives of this intermediate are promising candidates for screening in several therapeutic areas:

  • Anticancer Agents: Thiophene-containing molecules have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. The benzonitrile moiety is also present in known kinase inhibitors.[7]

  • Antimicrobial Agents: The thiophene scaffold is a component of several known antimicrobial drugs.[5] Derivatives can be screened against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Drugs: Many thiophene derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[4][6]

Exemplary Derivatization Protocols
  • To a solution of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, pour into water, and extract with an organic solvent.

  • Purify the product by column chromatography.

  • Suspend 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH, 5.0 eq).

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the carboxylic acid derivative.

Hypothetical Screening Cascade for Kinase Inhibitors

Given the prevalence of thiophene and benzonitrile moieties in known kinase inhibitors, a logical application of this intermediate is in the development of new anticancer agents targeting protein kinases.

Proposed Workflow

G A Synthesize Library of Derivatives from 2-Hydroxy-5-(thiophen-2-yl)benzonitrile B Primary Screening: In vitro Kinase Assay (e.g., against BRAF, EGFR, VEGFR) A->B C Identify 'Hits' (Compounds with significant inhibition) B->C D Secondary Screening: Cell-based Assays (e.g., MTT assay on cancer cell lines) C->D E Determine IC50 Values D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F G In vivo Efficacy Studies (Animal Models) F->G

Caption: A conceptual workflow for discovering kinase inhibitors.

Hypothesized Mechanism of Action and Signaling Pathway

Many kinase inhibitors function by competing with ATP for binding to the kinase domain of the target protein. For example, the BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma. A derivative of our intermediate could potentially act as a BRAF inhibitor.

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Inhibitory Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Inhibitor Derivative of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile Inhibitor->BRAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by a derivative.

Conclusion

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is a strategically designed chemical intermediate that offers significant potential for the discovery of novel therapeutic agents. Its synthesis via a robust Suzuki-Miyaura coupling protocol is accessible and scalable. The presence of multiple, chemically distinct functional groups provides a versatile platform for the creation of diverse compound libraries. By leveraging the known pharmacological activities of its constituent thiophene and benzonitrile pharmacophores, researchers are well-equipped to explore new chemical space in the pursuit of next-generation therapeutics for cancer, infectious diseases, and inflammatory conditions.

References

  • Gomha, S. M., et al. (2018). Thiophene in Heterocyclic Synthesis: Synthesis of Thieno[2,3-d][1][6][8]triazolo[1,5-a]pyrimidines and Their Biological Evaluation. Molecules, 23(3), 643.

  • Patel, R. V., et al. (2016). Benzonitrile-clubbed 1,3,5-triazine derivatives as potent antimicrobial and antitubercular agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115-125.
  • Han, C., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
  • Thermo Fisher Scientific. (2023).
  • Al-Ghorbani, M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 223-247.
  • Sigma-Aldrich. 5-Bromo-2-thienylboronic acid.
  • Chaudhary, A., et al. (2013). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 4(3), 01-08.
  • El-Sayed, N. N. E., et al. (2020). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Bioorganic Chemistry, 99, 103831.
  • Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853.
  • BenchChem. (2025). Anticancer Activity of 5-(Thiophen-2-yl)
  • BenchChem. (2025). A Technical Guide to 5-(Thien-2-yl)
  • BenchChem. (2025).
  • Legrand, B., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 15(1), 163-181.
  • Khan, M. A., & Yusuf, M. (2014). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Journal of Saudi Chemical Society, 18(4), 411-417.
  • Szałek, E., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 4829.
  • Shivarama Holla, B., et al. (2012). Synthesis and antimicrobial evaluation of novel 3-(thiophen-2-yl) -Pyrazoline-5-yl derivatives. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 1(7), 108-115.
  • Ghorab, M. M., et al. (2015). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Acta Poloniae Pharmaceutica, 72(1), 95-108.
  • Parra-Millán, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1374567.
  • Al-Abdullah, E. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220.
  • Dal Piaz, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Ciba-Geigy AG. (1997). Method for the preparation of 2 hydroxybenzonitrile. U.S.
  • Patil, D. D., et al. (2007). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. E-Journal of Chemistry, 4(4), 548-551.
  • Al-Abdullah, E. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. PubMed, 21(2), 220.
  • Chongqing Hallochem Pharmaceutical Co Ltd. (2011). Synthesis process of 2-hydroxy-5-nonylacetophenone. CN102206148A.
  • PubChem. 2-Hydroxy-5-nitrobenzonitrile.
  • Kumar, A., et al. (2018). Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans. Organic & Biomolecular Chemistry, 16(43), 8343-8347.
  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 333-375.
  • Dvoran, M., et al. (2023).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Stolar, T., et al. (2021). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation.
  • BenchChem. (2025). Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2-Thienylboronic Acid.
  • Wu, J., et al. (2016). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. The Journal of Organic Chemistry, 81(15), 6568-6576.
  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487.
  • Chen, Y., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Kulkarni, M. V., et al. (2021). novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. Rasayan Journal of Chemistry, 14(3), 1645-1651.
  • TCI Chemicals. (2022). Suzuki-Miyaura Cross Coupling Reaction.
  • Kumar, A., et al. (2017). Therapeutic importance of synthetic thiophene.
  • Singh, A., & Sharma, P. K. (2021). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Journal of Drug Delivery and Therapeutics, 11(4-S), 178-183.
  • Reddy, G. S., et al. (2017). Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines. Organic & Biomolecular Chemistry, 15(40), 8569-8573.

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Application Note: Crystallization of Thiophene-Benzonitriles for Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

Thiophene-benzonitriles represent a classic "push-pull" conjugated system. The thiophene ring acts as an electron-rich donor, while the benzonitrile moiety serves as an electron-withdrawing acceptor. This electronic polarization creates specific challenges and opportunities for crystallization:

  • Planarity & Stacking: These molecules are often rigid and planar, leading to strong

    
     stacking propensity. This often results in rapid precipitation of microcrystalline powders rather than single crystals.
    
  • Dipolar Interactions: The nitrile (-CN) group introduces a strong dipole moment (~3.9 D), often directing head-to-tail packing motifs.

  • Polymorphism: As seen in the famous "ROY" (Red-Orange-Yellow) derivative cases, thiophene-benzonitriles are prone to conformational polymorphism.

Objective: To transition from kinetic precipitation (powder) to thermodynamic crystal growth (single crystals >0.1 mm) suitable for SC-XRD.

Pre-Crystallization Profiling

Before attempting growth, purity must be validated. A purity of >98% by HPLC is recommended. Impurities often act as heterogenous nucleation sites, causing "oiling out" or twinning.

Solubility Profiling

Perform a "Line-of-Vials" test with 2 mg of sample per vial to categorize solvents.

Solvent ClassExamplesInteraction TypeRole in Protocol
Halogenated DCM, Chloroform (

), Chlorobenzene
Good solubility, weak H-bond donorPrimary Solvent
Aromatics Toluene, Benzene, Xylene

stacking stabilization
Co-Solvent / Buffer
Polar Aprotic THF, Acetone, AcetonitrileDipole-dipolePrimary Solvent (Risk of Solvates)
Alkanes Pentane, Hexane, HeptaneDispersive forces (London)Anti-Solvent
Ethers Diethyl Ether, TBMEWeak polarityAnti-Solvent

Method Selection Strategy

Do not rely on a single method. Use the decision matrix below to select the optimal technique based on your solubility profile.

MethodSelection Start Solubility Assessment (20 mg/mL) HighSol High Solubility (>50 mg/mL) Start->HighSol ModSol Moderate Solubility (5-20 mg/mL) Start->ModSol LowSol Low Solubility (<2 mg/mL) Start->LowSol Evap Slow Evaporation (Controlled Atmosphere) HighSol->Evap Volatile solvent Layer Liquid-Liquid Diffusion (Layering) HighSol->Layer Density difference available Vapor Vapor Diffusion (Vial-in-Vial) ModSol->Vapor Preferred Method Thermal Solvothermal / Slow Cooling LowSol->Thermal High BP solvent

Figure 1: Decision tree for selecting crystallization methodology based on solute solubility.

Detailed Protocols

Protocol A: Vapor Diffusion (The "Gold Standard")

Best for: Minimizing solvent inclusion and controlling supersaturation rate.

Mechanism: A volatile anti-solvent (outer vial) diffuses into a solution of the compound (inner vial), slowly lowering solubility and driving nucleation.

Materials:

  • Inner vial: 4 mL borosilicate glass (flat bottom).

  • Outer vial: 20 mL scintillation vial with foil-lined cap.

  • Solvents: DCM (Good) and Pentane (Anti).

Step-by-Step:

  • Dissolution: Dissolve 10–15 mg of thiophene-benzonitrile in the minimum amount of DCM (approx. 0.5–1.0 mL) in the inner vial. Filter through a 0.45 µm PTFE syringe filter to remove dust (crucial for avoiding twinning).

  • Setup: Place the open inner vial inside the 20 mL outer vial using tweezers.

  • Charge: Carefully pipette 3–4 mL of Pentane into the outer vial. Critical: Do not let the pentane spill into the inner vial. The liquid level of the outer vial should be lower than the rim of the inner vial.[1]

  • Seal: Cap the outer vial tightly. Parafilm is optional but recommended if the experiment will run >1 week.

  • Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).

  • Observation: Check after 24 hours. If oiling occurs, move to 4°C to slow diffusion.

Expert Insight: For thiophene nitriles, using Benzene or Toluene as the solvent (instead of DCM) often yields superior crystals due to


 stacking between the solvent and the thiophene rings, stabilizing the lattice.
Protocol B: Liquid-Liquid Diffusion (Layering)

Best for: Compounds that "crash out" too quickly in vapor diffusion.

Mechanism: A physical interface is created between the solvent and anti-solvent. Mixing occurs only via Brownian motion, creating a concentration gradient.

Step-by-Step:

  • Dissolution: Dissolve 10 mg of sample in 0.5 mL of a dense solvent (e.g., Chloroform or Chlorobenzene) in a narrow NMR tube or narrow vial.

  • Buffering (Optional but Recommended): Carefully add a small "buffer layer" of pure solvent (0.1 mL) on top of the solution.

  • Layering: Using a glass syringe, slowly trickle the low-density anti-solvent (e.g., Hexane or Diethyl Ether) down the side of the glass. Add approx 1.0 mL.

  • Result: You should see a distinct interface (Schlieren lines).

  • Growth: Crystals will grow at the interface or hang from the glass walls near the mixing zone.

Troubleshooting & Validation

Common Failure Modes
SymptomCauseCorrective Action
Oiling Out Supersaturation too high; T >

of solvate.
Reduce concentration; lower temperature (4°C); try a solvent with higher boiling point (e.g., Chlorobenzene instead of DCM).
Twinning Rapid growth; high nucleation density.Microseeding: Take a twinned crystal, crush it, dilute the seed stock, and add to a metastable solution.
Microcrystals Nucleation rate >> Growth rate.Slow down diffusion (use Heptane instead of Pentane); reduce starting concentration.
Curved Needles Rapid unidirectional growth.Change solvent system to disrupt specific face growth (e.g., add 5% Methanol).
Validation: The Cross-Polarization Test

Before sending to the X-ray core:

  • Place the crystal on a glass slide under a polarizing microscope.

  • Rotate the stage 360°.

  • Pass: The crystal extinguishes (goes dark) 4 times uniformly.

  • Fail: The crystal shows irregular colors or never fully extinguishes (indicates twinning or aggregation).

Visualizing the Vapor Diffusion Mechanism

VaporDiffusion Inner Inner Vial (Solute + Good Solvent) High Vapor Pressure Outer Outer Vial (Anti-Solvent) Low Solubility Inner->Outer Solvent Vapor Diffusion Equilibrium Equilibrium Inner->Equilibrium Time (2-7 Days) Outer->Inner Anti-Solvent Vapor Diffusion

Figure 2: Thermodynamic mechanism of vapor diffusion. The system seeks equilibrium, slowly increasing the ratio of anti-solvent in the inner vial.

References

  • Staples, R. J. (2025).[2] Getting Crystals Your Crystallographer Will Treasure. Michigan State University Center for Crystallography. [Link]

  • Lian, Y., et al. (2009). Polymorphism of ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile). National Institutes of Health (PMC). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Growth Guides and Solvent Selection. [Link]

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Application Notes and Protocols: One-Pot Synthesis Strategies for 2-Hydroxy-5-Heteroarylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2-hydroxy-5-heteroarylbenzonitrile represent a class of compounds with significant potential in medicinal chemistry and materials science. Their synthesis, however, can be a multi-step and resource-intensive process. This application note presents a comprehensive guide to one-pot synthesis strategies for these valuable molecules, with a focus on efficiency and practicality. We will delve into the rationale behind the proposed methodologies, which are grounded in established catalytic principles, and provide detailed, actionable protocols for researchers. The aim is to equip scientists in drug discovery and chemical development with the knowledge to streamline the synthesis of this important molecular scaffold.

Introduction: The Significance of the 2-Hydroxy-5-Heteroarylbenzonitrile Scaffold

The 2-hydroxy-5-heteroarylbenzonitrile framework is a privileged scaffold in modern drug discovery. The strategic placement of a hydroxyl group, a nitrile moiety, and a heteroaryl ring on a central benzene core imparts a unique combination of electronic and steric properties. The hydroxyl and nitrile groups can act as key hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets. The 5-heteroaryl substituent provides a versatile handle for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for exploring diverse chemical space to optimize target engagement.

This structural motif is found in a variety of biologically active molecules, including inhibitors of enzymes implicated in cancer and inflammatory diseases. For instance, the benzonitrile fragment is present in several FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] The development of efficient and scalable synthetic routes to this class of compounds is therefore a critical endeavor for advancing drug discovery programs.

Rationale for a One-Pot Approach: A Paradigm of Synthetic Efficiency

Traditional multi-step syntheses of 2-hydroxy-5-heteroarylbenzonitriles often involve the sequential introduction of the heteroaryl and cyano groups, with intermediate purification steps that can lead to significant material loss and increased labor. A one-pot, or tandem, synthesis, where multiple bond-forming events occur in the same reaction vessel without isolation of intermediates, offers a more elegant and sustainable solution. This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and overall operational complexity.[3]

We propose a rational design for a one-pot synthesis of 2-hydroxy-5-heteroarylbenzonitriles from readily available 4-halophenols and heteroarylboronic acids. This strategy is based on a tandem palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a cyanation reaction.

The Tandem Suzuki-Miyaura Coupling and Cyanation Strategy

This proposed one-pot strategy involves two key, well-established palladium-catalyzed transformations:

  • Suzuki-Miyaura Cross-Coupling: This reaction will be employed to install the heteroaryl moiety at the 5-position of the phenol. The choice of a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) as the starting material provides a reactive handle for this transformation. The Suzuki-Miyaura coupling is renowned for its broad substrate scope, functional group tolerance, and generally high yields.[4][5]

  • Palladium-Catalyzed Cyanation: Following the successful cross-coupling, a cyanation agent will be introduced into the same reaction vessel to install the nitrile group at the 2-position. Palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of benzonitriles.[6]

The success of this one-pot strategy hinges on the careful selection of a catalytic system that can efficiently promote both transformations without mutual interference.

Proposed One-Pot Synthesis Protocol

This section outlines a detailed, step-by-step protocol for the proposed one-pot synthesis of 2-hydroxy-5-heteroarylbenzonitrile derivatives. This protocol is a composite of established procedures for Suzuki-Miyaura coupling and palladium-catalyzed cyanation, adapted for a tandem process.

Materials and Reagents
  • 4-Halophenol (e.g., 4-bromophenol, 4-iodophenol)

  • Heteroarylboronic acid (e.g., 3-pyridinylboronic acid, 2-thienylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Phosphine ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Cyanating agent (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Procedure

Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halophenol (1.0 equiv), heteroarylboronic acid (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Cyanation Step: Once the Suzuki-Miyaura coupling is complete (as indicated by the consumption of the 4-halophenol), cool the reaction mixture to room temperature.

  • Addition of Cyanating Agent: Under a positive pressure of inert gas, add the cyanating agent (1.2-1.5 equiv) to the reaction mixture.

  • Second Catalytic Cycle (Cyanation): Re-heat the reaction mixture to the appropriate temperature for the cyanation step (typically 100-140 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-hydroxy-5-heteroarylbenzonitrile derivative.

Causality Behind Experimental Choices
  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for the success of both reactions. Catalysts like Pd(PPh₃)₄ are often effective for both Suzuki-Miyaura and cyanation reactions. Ligands such as dppf can enhance the stability and activity of the catalyst, particularly in the cyanation step, by preventing catalyst poisoning by the cyanide ions.[6]

  • Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. A stronger base like Cs₂CO₃ may be required for less reactive heteroarylboronic acids.

  • Cyanating Agent: Zinc cyanide (Zn(CN)₂) is a commonly used and relatively safe solid cyanating agent for palladium-catalyzed reactions. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even less toxic alternative.

  • Solvent: The choice of solvent will depend on the solubility of the reactants and the temperature requirements of both reaction steps. High-boiling aprotic polar solvents like DMF or dioxane are often suitable.

  • Inert Atmosphere: Both palladium-catalyzed coupling and cyanation reactions are sensitive to oxygen, which can deactivate the catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is essential.

Data Presentation: Expected Substrate Scope and Yields

The proposed one-pot strategy is expected to be applicable to a wide range of substrates. The following table provides a hypothetical overview of the expected outcomes based on analogous reactions reported in the literature.

4-HalophenolHeteroarylboronic AcidProductExpected Yield (%)
4-Bromophenol3-Pyridinylboronic acid2-Hydroxy-5-(pyridin-3-yl)benzonitrile60-75
4-Iodophenol2-Thienylboronic acid2-Hydroxy-5-(thiophen-2-yl)benzonitrile70-85
4-Bromophenol1-Methyl-1H-pyrazol-4-ylboronic acid2-Hydroxy-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile55-70
4-IodophenolFuran-2-boronic acid5-(Furan-2-yl)-2-hydroxybenzonitrile65-80

Visualizing the Workflow

The following diagrams illustrate the proposed one-pot synthesis strategy.

OnePot_Synthesis cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_cyanation Step 2: Cyanation A 4-Halophenol D Intermediate: 4-Heteroarylphenol A->D B Heteroarylboronic Acid B->D C Pd Catalyst, Base C->D E Cyanating Agent (e.g., Zn(CN)₂) F Product: 2-Hydroxy-5-heteroarylbenzonitrile D->F Pd Catalyst E->F

Caption: Proposed one-pot tandem Suzuki-Miyaura coupling and cyanation workflow.

Catalytic_Cycle cluster_suzuki_cycle Suzuki-Miyaura Cycle cluster_cyanation_cycle Cyanation Cycle Pd0 Pd(0)L₂ OA1 Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X OA1->ArPdX TM Transmetalation (HetAr-B(OR)₂) ArPdX->TM ArPdHetAr Ar-Pd(II)-HetAr TM->ArPdHetAr RE1 Reductive Elimination ArPdHetAr->RE1 Product1 4-Heteroarylphenol ArPdHetAr->Product1 RE1->Pd0 OA2 Oxidative Addition (Ar-H) Product1->OA2 Intermediate feeds into next cycle Pd0_2 Pd(0)L₂ ArPdH Ar-Pd(II)-H OA2->ArPdH CN_Ex Cyanide Exchange ArPdH->CN_Ex ArPdCN Ar-Pd(II)-CN CN_Ex->ArPdCN RE2 Reductive Elimination ArPdCN->RE2 Product2 2-Hydroxy-5-heteroarylbenzonitrile ArPdCN->Product2 RE2->Pd0_2

Caption: Simplified catalytic cycles for the tandem synthesis.

Conclusion

The one-pot synthesis of 2-hydroxy-5-heteroarylbenzonitrile derivatives via a tandem Suzuki-Miyaura coupling and cyanation reaction represents a highly attractive and efficient strategy for accessing this important class of molecules. While this application note provides a robust, rationally designed protocol, further optimization of reaction conditions for specific substrates is encouraged. The principles and procedures outlined herein should serve as a valuable starting point for researchers in academic and industrial settings, enabling the streamlined synthesis of novel compounds for drug discovery and materials science applications.

References

  • We have developed a Pd-catalyzed direct dehydroxylative cyanation of phenols by employing an inexpensive food additive, potassium ferrocyanide (K4[Fe(CN)6]), as the cyanating reagent instead of highly toxic cyanide salts. This protocol provides a strategically distinct approach for the preparation of aryl nitriles in a safe, mild, convenient and practical manner. (Pd-Catalyzed one-pot dehydroxylative coupling of phenols with K4[Fe(CN)6] mediated by SO2F2: a practical method for the direct conversion of phenols to aryl nitriles - Organic Chemistry Frontiers (RSC Publishing))
  • Aromatic nitriles have application in a variety of fields as both synthetic intermediates and final targets. For example, the antineoplastic Letrozole, antidepressant Citalopram, and anti-HIV drug Etravirine all possess an aryl nitrile moiety. Traditionally, benzonitriles are synthesized via diazotization of anilines followed by a Sandmeyer reaction with superstoichiometric amounts of copper (I) cyanide. Another common route to benzonitriles is the Rosenmund-von Braun reaction, which typically entails heating superstoichiometric amounts of copper (I) cyanide with an aryl iodide at elevated temperature. Recent advances have allowed for the use of catalytic quantities of copper, however these protocols still have limitations. The palladium-catalyzed coupling of cyanide with aryl (pseudo)halides proceeds under milder conditions and displays increased functional group tolerance. (A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC)
  • We have successfully demonstrated a novel and practical aryl-based difunctionalization strategy of aryldiazonium salts with H2O, providing a convenient avenue to valuable symmetric/asymmetric p-azophenols in a one-pot operation. (One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols)
  • In this review, each section has been organized according to the type of Csp2–C bonds formed during the transformation. Accordingly, we anticipate that in the timeframe selected, all the contributions available in the literature mostly deal with the following reactions: alkylation, aminomethylation, allylic alkylation, alkenylation, arylation, carboxylation, and spiroannulation.
  • Multi-component and domino reactions are efficient and effective methods in the sustainable and diversity-oriented synthesis of heterocycles. In particular, transition metal-catalyzed multi-component sequences have recently gained considerable interest. (Multi-Component Reactions in Heterocyclic Chemistry)
  • Multicomponent domino reactions (MDRs) serve as a rapid and efficient tool for the synthesis of versatile heterocycles, particularly those containing structural diversity and complexity, by a one-pot operation. ((PDF) Multicomponent Reactions for the Synthesis of Heterocycles - Academia.edu)
  • A Cu-mediated ortho-selective C–H cyanation of phenols with ethyl cyanoformate as the cyano source has been developed. (Catalytic C-H Activation | Chemistry Letters - Oxford Academic)
  • Direct C–H functionalization via radical intermediates is a valuable approach for the formation of C–C or C–X bonds in (hetero)arenes.
  • A combination of ruthenium and photoredox catalysis allowed the ortho-olefination of phenols.
  • A norbornene-mediated palladium-catalyzed tandem alkylation/cyanation sequence is described in which an alkyl-aryl bond and a nitrile-aryl bond are formed in one pot.
  • A norbornene-mediated palladium-catalyzed tandem alkylation/cyanation sequence is described in which an alkyl-aryl bond and a nitrile-aryl bond are formed in one pot.
  • A new method for C-O bond activation of phenolic compounds has been achieved using 2,4,6-trichloro-1,3,5-triazine to utilize in one-pot Ni-catalyzed deoxygenation and reductive homocoupling reactions. (Nickel-catalyzed one-pot deoxygenation and reductive homocoupling of phenols via C-O activation using TCT reagent. | Semantic Scholar)
  • A one-pot cyanation of 2,4-arylquinazoline with NIS and malononitrile has been developed. (One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source - RSC Publishing)
  • In the modern arena of drug discovery, the role of palladium-catalyzed cross-coupling reactions, especially Suzuki coupling reactions, is highly significant. (Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction: A Modified Approach for the Synthesis of Coumarin- and Equol-Based Compounds as Potential Antioxidants - PMC)
  • Heteroaryl cross-coupling reactions represent a cornerstone in modern organic synthesis, enabling the construction of complex heteroaromatic architectures that serve as critical scaffolds in pharmaceuticals, materials science, and agrochemistry.
  • A new π-conjugated acceptor–donor–acceptor small molecule, designed for applications in organic solar cells, containing a terthiophene core and indandione- and benzonitrile-based electron-withdrawing units, was synthesized via a multi-step process involving Suzuki–Miyaura cross-coupling and Knoevenagel condensation reactions. (Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile - MDPI)
  • Substituted thiazoles are widely known as natural products, approved drugs, and a number of synthetic compounds as bioactive agents.
  • Various electron-rich aromatics could be smoothly converted into the corresponding aromatic nitriles in good yields by treatment with POCl3 and DMF, followed by molecular iodine in aqueous ammonia.
  • This book is a reprint of the Special Issue Advances in Cross-Coupling Reactions that was published in Molecules. (Advances in Cross-Coupling Reactions - MDPI)
  • Developing sustainable methods for C(sp2)–C(sp2) bond formation that avoid transition-metals and prefunctionalized substrates remains a central goal in synthetic chemistry. (Machine Learning-Guided Photocatalytic Cross-Coupling of Phenols and Heteroaryl Halides | ChemRxiv)
  • Glutamic acid has been found to be an efficient organocatalyst for one-pot synthesis of 2,4,5-triaryl substituted imidazole.
  • Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions. (Publications 2025 “C−H Alkylation of Heterocycles via Light-Mediated Palladium Catalysis” Sudip Senapati, Sudhir Kum - Chair of Organic Chemistry II)
  • Oxidative coupling of two C-H bonds offers an efficient strategy for the formation of a biaryl C-C bond; however, fundamental challenges remain in controlling the reactivity and selectivity for uniting a given pair of substrates.
  • A new benzimidazole molecule 2-(3-bromo-4-hydroxy-5- methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid was synthesized via the hetero cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde in the presence of sodium dithionite in DMSO followed by the base hydrolysis.
  • A ZnCl2-promoted synthesis of 1,3-benzoxazin-4-one from 2-hydroxybenzonitriles and ketones was developed. (ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - PMC)
  • An efficient one-pot, three-component process for the synthesis of benzimidazole derivatives using a catalytic amount of Fe(III) porphyrin has been developed.
  • The importance of molecular docking in drug discovery lies in the precise recognition between potential drug compounds and their target receptors, which is generally based on the computational method.
  • The presence of benzonitrile fragments in drugs is a common occurrence, so FA1-[P(O)Ph]3 could possibly form enhanced key-lock binding modes with complex benzonitrile-based drug compounds, providing an experiential base for structure determination of drugs containing benzonitrile fragments.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanation of 2-Hydroxy-5-(thiophen-2-yl)phenyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyanation of 2-hydroxy-5-(thiophen-2-yl)phenyl halides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The unique combination of a hydroxyl group, a sulfur-containing heterocycle, and a halide on a single aromatic ring presents a distinct set of challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yields and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the cyanation of my 2-hydroxy-5-(thiophen-2-yl)phenyl halide giving low yields?

A1: Low yields in this specific reaction are often multifactorial. The primary culprits are typically catalyst inhibition or deactivation caused by the two key functional groups on your substrate:

  • The Free Hydroxyl (-OH) Group: The phenolic proton is acidic and can react with the base intended for the catalytic cycle. More importantly, the resulting phenoxide can coordinate strongly to the metal center (e.g., Palladium or Copper), acting as a catalyst poison.[1][2]

  • The Thiophenyl Sulfur Atom: Sulfur-containing compounds are well-known inhibitors of palladium catalysts. The lone pairs on the sulfur atom can coordinate to the palladium center, reducing its catalytic activity.

Q2: Should I use a Palladium or Copper catalyst for this reaction?

A2: Both are viable, but Palladium-catalyzed systems are generally preferred for their milder reaction conditions, broader functional group tolerance, and higher catalytic activity, especially for less reactive aryl chlorides.[3][4][5]

  • Palladium (e.g., Buchwald-Hartwig Cyanation): Offers high efficiency but is sensitive to poisoning by the substrate's functional groups. Success hinges on careful selection of ligands and reaction conditions.[6][7]

  • Copper (e.g., Ullmann-type Reaction): Often requires higher temperatures and stoichiometric or high loadings of the copper reagent.[8][9][10] However, it can sometimes be more robust in the face of certain functional groups compared to unoptimized palladium systems. Modern protocols using specific ligands have enabled milder conditions.[11][12]

Q3: Which cyanide source is best: KCN, Zn(CN)₂, or K₄[Fe(CN)₆]?

A3: For sensitive substrates like yours, Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) are strongly recommended over alkali metal cyanides like KCN or NaCN.

  • KCN/NaCN: These are highly soluble and release a high concentration of free cyanide ions into the solution. Free cyanide is a notorious poison for palladium catalysts, leading to the formation of inactive Pd(CN)₄²⁻ complexes.[6]

  • Zn(CN)₂: Has lower solubility, which maintains a low equilibrium concentration of free cyanide. It is believed to participate in the catalytic cycle via a transmetalation step, which is often more efficient and avoids catalyst deactivation.[9][13][14]

  • K₄[Fe(CN)₆]: This is an excellent, non-toxic, and easy-to-handle alternative.[15][16] The cyanide is released slowly from the stable iron complex, which helps prevent catalyst poisoning. It often requires aqueous or biphasic solvent systems to facilitate the transfer of the cyanide to the organic phase.[1][5]

Q4: Do I need to protect the hydroxyl group?

A4: While not always necessary with highly optimized modern catalyst systems, protecting the -OH group (e.g., as a methyl ether, MOM ether, or silyl ether) is a robust strategy to eliminate its interference. If you are consistently facing low yields after optimizing other parameters, a protection/deprotection sequence is a reliable, albeit longer, path to success. Modern palladium systems with appropriate ligands can often tolerate free hydroxyl and amino groups.[1][13]

Troubleshooting and Optimization Guides
Problem 1: Low to No Product Yield

You've set up your reaction with a standard palladium catalyst, a phosphine ligand, a base, and a cyanide source, but TLC/LC-MS analysis shows mostly unreacted starting material.

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G start Low / No Yield check_catalyst Step 1: Evaluate Catalyst & Ligand System start->check_catalyst check_cyanide Step 2: Re-evaluate Cyanide Source check_catalyst->check_cyanide No Improvement success Yield Improved check_catalyst->success Improvement sub_catalyst1 Is the Pd source active? Use a pre-catalyst (e.g., G3-XPhos). check_catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate? Use bulky, electron-rich ligands (XPhos, SPhos, tBuXPhos). check_catalyst->sub_catalyst2 check_base Step 3: Optimize Base check_cyanide->check_base No Improvement check_cyanide->success Improvement sub_cyanide Are you using KCN/NaCN? Switch to Zn(CN)₂ or K₄[Fe(CN)₆] to avoid catalyst poisoning. check_cyanide->sub_cyanide check_conditions Step 4: Adjust Reaction Conditions check_base->check_conditions No Improvement check_base->success Improvement sub_base Is the base too strong/weak? Try weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). check_base->sub_base check_conditions->success Improvement sub_conditions Is the temperature optimal? Increase incrementally (80-120 °C). Is the solvent correct? Try DMF, DMAc, or Dioxane. check_conditions->sub_conditions

Caption: A step-by-step workflow for troubleshooting low-yield cyanation reactions.

Q: My catalyst doesn't seem to be working. What's the cause and what should I change?

A: Potential Cause & Scientific Rationale: The catalytic cycle for palladium-catalyzed cyanation involves Pd(0) and Pd(II) states. Your chosen palladium source (e.g., Pd(OAc)₂) must first be reduced in situ to the active Pd(0) species. This process can be inefficient and prone to failure. Furthermore, the thiophenyl group and the deprotonated hydroxyl group on your substrate can coordinate to the Pd(0) center, preventing the crucial first step: oxidative addition of the aryl halide.[6]

Bulky, electron-rich phosphine ligands (known as Buchwald ligands) are essential. They stabilize the Pd(0) center, promote the oxidative addition and the final reductive elimination step, and their steric bulk can help prevent the formation of inactive, multi-ligated palladium species.[7]

Recommended Solutions:

  • Use a Palladium Pre-catalyst: Switch from sources like Pd(OAc)₂ or Pd₂(dba)₃ to a modern, air-stable palladacycle pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2). These pre-catalysts are designed to generate the active L-Pd(0) species reliably and efficiently upon addition of a base.[1][6]

  • Employ a Robust Ligand: If not using a pre-catalyst, ensure you are using a suitable ligand. For this challenging substrate, ligands like XPhos, SPhos, or tBuXPhos are excellent starting points due to their steric bulk and electron-donating properties.

  • Increase Catalyst Loading: As a last resort for particularly difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst deactivation.

Q: I switched to Zn(CN)₂ but my yield is still poor. What else could be wrong?

A: Potential Cause & Scientific Rationale: Even with a less-poisonous cyanide source, the choice of base and solvent is critical. The base must be strong enough to facilitate the formation of the active catalyst and participate in the catalytic cycle, but not so strong that it causes unwanted side reactions or degradation. The solvent must solubilize the reagents and be stable at the required reaction temperature. Polar aprotic solvents like DMF, DMAc, or 1,4-dioxane are common choices.[2][17] For K₄[Fe(CN)₆], an aqueous co-solvent is often necessary.[1][5]

Recommended Solutions:

  • Base Optimization: Avoid strong alkoxide bases (e.g., NaOtBu) which can deprotonate the phenol and cause complications. Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ . Cs₂CO₃ is often effective due to its high solubility in organic solvents.[17]

  • Solvent Screening: If your reaction is sluggish in a common solvent like dioxane, try a more polar solvent like DMF or DMAc . These solvents can improve the solubility of inorganic salts and may accelerate the reaction.

  • Temperature Adjustment: Cyanation of aryl bromides and especially chlorides often requires elevated temperatures (80-120 °C).[1][17] If you are running the reaction at a lower temperature, incrementally increase it by 10-20 °C.

Problem 2: Significant Side Product Formation

You are getting some of the desired nitrile product, but also a significant amount of an unknown impurity.

Q: I see a byproduct with a mass corresponding to the starting material minus the halogen (hydrodehalogenation). Why is this happening?

A: Potential Cause & Scientific Rationale: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It can occur when the oxidative addition intermediate (Ar-Pd(II)-X) undergoes a reaction with a hydride source before the cyanation step can occur. The hydride source can be trace water, the solvent, or even certain additives.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent and glassware. Use freshly opened, anhydrous-grade solvents.

  • Scrutinize Reagents: Ensure your base and other reagents are not hydrated.

  • Use a Less "Hydride-Rich" Solvent: If using a solvent like THF, which can be a source of hydrides, consider switching to dioxane or toluene.

Q: I am observing the formation of a homocoupled biaryl product (dimer of my starting material). What causes this?

A: Potential Cause & Scientific Rationale: Homocoupling can occur, particularly with more reactive aryl iodides and bromides. It can arise from a side reaction pathway where two Ar-Pd(II)-L complexes react with each other or through a Pd(0)/Pd(I) dimeric cycle. This is often more prevalent at lower temperatures where the desired cyanation pathway is slow.

Recommended Solutions:

  • Increase Temperature: A higher temperature often favors the desired reductive elimination to form the nitrile over side reactions.

  • Adjust Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to incompletely coordinated palladium species that are more prone to side reactions. If not using a pre-catalyst, a ratio of 1.1–1.5 : 1 (Ligand:Pd) is a good starting point.

Core Mechanism & Key Parameters

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism for a palladium-catalyzed cyanation and highlights potential points of interference.

G pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(X)Lₙ oa->pd2_complex transmetal Cyanide Transfer (Transmetalation) pd2_complex->transmetal pd2_cn_complex Ar-Pd(II)(CN)Lₙ transmetal->pd2_cn_complex re Reductive Elimination pd2_cn_complex->re re->pd0 Catalyst Regeneration product Ar-CN (Desired Product) re->product ar_x Ar-X (Your Substrate) ar_x->oa cn_source Zn(CN)₂ cn_source->transmetal poison1 Substrate Poisoning (-OH, Thiophene) poison1->pd0 Inhibition poison2 Free CN⁻ Poisoning (from KCN) poison2->pd0 Deactivation

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Thiophene Ring Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning during thiophene ring coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these sensitive yet powerful transformations. Here, we move beyond simple procedural lists to provide in-depth, evidence-based solutions grounded in mechanistic understanding.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues with a focus on diagnosing and resolving catalyst poisoning.

Issue 1: My Suzuki-Miyaura or Stille coupling reaction is sluggish, stalls, or fails to initiate.

This is a classic symptom of catalyst poisoning, where the active catalytic species is deactivated before the reaction can proceed to completion.

Underlying Causality:

Palladium and nickel catalysts, commonly used for these couplings, are susceptible to poisoning by various substances that can be present in starting materials, reagents, or solvents.[1] The sulfur atom within the thiophene ring itself can, under certain conditions, interact with the metal center, but more often, external contaminants are the culprits.[2] These poisons bind strongly to the catalyst's active sites, preventing the catalytic cycle from proceeding.[3]

Diagnostic Workflow:

  • Reagent Purity Check: The first step is to rigorously assess the purity of all components. Thiophene and its derivatives, especially those sourced from coal tar, can contain various impurities.[4]

    • Actionable Step: Run a control reaction using highly purified starting materials. This can be achieved by recrystallization, distillation, or passing liquid reagents through a plug of activated alumina.

  • Inert Atmosphere Integrity: Oxygen can oxidize the active Pd(0) or Ni(0) catalyst to an inactive state.[5]

    • Actionable Step: Ensure your reaction setup is scrupulously deoxygenated. Utilize robust inert gas (argon or nitrogen) purging techniques for both the reaction vessel and solvents.

  • Ligand Integrity: Phosphine ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle.[6] However, they are prone to oxidation to phosphine oxides, which have poor coordinating ability.[7]

    • Actionable Step: Use fresh, high-quality phosphine ligands. If the ligand is a solid, ensure it has been stored under an inert atmosphere.

dot

Caption: Troubleshooting workflow for sluggish reactions.

Solutions & Protocols:

  • Protocol 1: Reagent Purification via Activated Alumina Column:

    • Pack a glass column with activated, neutral alumina.

    • Pre-flush the column with deoxygenated solvent (e.g., THF, dioxane).

    • Pass the liquid thiophene starting material or solvent through the column under an inert atmosphere.

    • Collect the purified liquid and use it immediately in the reaction.

  • Consider Ligand Choice: Electron-rich and bulky phosphine ligands can enhance catalyst activity and longevity.[8][9] In some cases, arsine ligands have shown superior performance and stability compared to phosphines in thiophene functionalization, as they are less prone to oxidation.[7]

Issue 2: I'm observing significant byproduct formation, such as homo-coupling or dehalogenation.

These side reactions often indicate a disruption in the catalytic cycle, which can be exacerbated by catalyst poisoning or suboptimal reaction conditions.[10]

Underlying Causality:

  • Homo-coupling: This occurs when two molecules of the boronic acid (in Suzuki reactions) or organotin reagent (in Stille reactions) couple with each other. It can be promoted by the presence of oxygen or if the transmetalation step is slow relative to other pathways.

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can happen if the catalytic cycle is stalled after oxidative addition and the resulting intermediate undergoes a side reaction.

Diagnostic Workflow:

  • Analyze the Byproducts: Use techniques like GC-MS or LC-MS to identify the major byproducts. This will provide clues about the problematic step in the catalytic cycle.

  • Review Reaction Parameters:

    • Base: The choice and quality of the base in Suzuki-Miyaura couplings are critical. An inappropriate base can lead to side reactions.[10]

    • Temperature: Excessively high temperatures can promote catalyst decomposition and byproduct formation.[11]

Solutions & Protocols:

  • Optimize Base and Solvent: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, THF/water).[11][12]

  • Use a More Robust Catalyst System: Consider pre-formed catalyst complexes or catalyst systems with highly stabilizing ligands, which can be more resistant to deactivation pathways that lead to side reactions.

dot

Caption: Diagnostic approach for byproduct formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in thiophene coupling reactions?

A1:

  • Sulfur Compounds: While the thiophene ring itself is a sulfur heterocycle, other sulfur-containing impurities, such as elemental sulfur or hydrogen sulfide, are potent poisons for palladium and nickel catalysts.[3][13] These can be present in lower-grade thiophene starting materials.

  • Water and Oxygen: Water can hydrolyze catalyst components, and oxygen can oxidize the active metal center.[4][14]

  • Halides: Excess halide ions can sometimes inhibit the catalyst.

  • Carbon Monoxide: If using CO gas or if it's a contaminant in other gases, it can strongly bind to and deactivate palladium catalysts.[3]

  • Nitrogen-containing Compounds: Certain nitrogen heterocycles can act as ligands and poison the catalyst.[15]

Q2: How can I prevent catalyst poisoning from the outset?

A2:

  • High-Purity Reagents: Always use the highest purity reagents available.[4] Consider purifying monomers and solvents as a standard practice.[16]

  • Robust Ligands: Employ sterically bulky and electron-rich phosphine ligands. These can protect the metal center and promote the desired catalytic cycle.[8][9]

  • Inert Atmosphere: Meticulous exclusion of air and moisture is crucial.[5]

  • Guard Beds: For larger-scale reactions, passing feedstocks through a guard bed of adsorbents can remove trace impurities before they reach the reactor.[17]

Q3: Are there any "poison-resistant" catalysts for thiophene couplings?

A3: While no catalyst is completely immune to poisoning, some are more robust than others.

  • Catalyst systems with bulky, electron-donating ligands often show enhanced stability and resistance to deactivation.[8][9]

  • Bimetallic catalysts , such as Pd-Pt systems, have been shown to have improved resistance to sulfur poisoning in some applications.[18]

  • In some cases, arsine ligands have demonstrated greater stability and efficiency than their phosphine counterparts in thiophene C-H functionalization reactions.[7]

Q4: Can a poisoned catalyst be regenerated?

A4: Regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.

  • Coke and Carbonaceous Deposits: These can often be removed by controlled oxidation (burning off the carbon) at elevated temperatures, although this is more common for heterogeneous catalysts.[4]

  • Sulfur Poisoning: Regeneration from sulfur poisoning can be challenging. For some supported palladium catalysts, treatment with hydrogen at high temperatures can partially remove adsorbed sulfur.[18]

  • Chemical Washing: In some instances, washing the catalyst with specific reagents can remove the poison. For example, palladium catalysts poisoned by nitrogen impurities have been reactivated by treatment with alkali metal carbonates or hydroxides.[19]

dot

Catalyst_Poisoning_Mechanisms Catalyst Active Catalyst (e.g., Pd(0)L2) Inactive_Catalyst Inactive/Poisoned Catalyst Catalyst->Inactive_Catalyst Binding/Reaction Poison Poison (S, O2, H2O, etc.) Poison->Inactive_Catalyst

Caption: General mechanism of catalyst poisoning.

Section 3: Data Presentation

Table 1: Common Poisons and Their Effects on Palladium Catalysts

Poison TypeCommon SourcesMechanism of PoisoningPotential Mitigation
Sulfur Compounds (H₂S, SO₂, elemental S) Impure thiophene, reagentsStrong coordination to Pd, blocking active sites.[3][13]High-purity reagents, guard beds.[17][20]
Oxygen Air leaks in reaction setupOxidation of active Pd(0) to inactive Pd(II).[5]Rigorous degassing, inert atmosphere.
Water Wet solvents or reagentsHydrolysis of catalyst or reagents.[4]Use of anhydrous solvents and reagents.
Carbon Monoxide Impure gas streamsStrong and often irreversible binding to Pd.[3]High-purity gases.
Nitrogen Heterocycles Impurities, certain substratesCoordination to the metal center, competing with ligands.[15]Purification, ligand optimization.

Section 4: Experimental Protocols

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling of a Thiophene Derivative

This protocol incorporates best practices to minimize the risk of catalyst poisoning.

  • Apparatus Setup:

    • Flame-dry all glassware (round-bottom flask, condenser, etc.) under vacuum and backfill with argon or nitrogen.

    • Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents, preferably from a solvent purification system. If not available, distill from an appropriate drying agent.

    • Purify liquid thiophene substrates by passing them through a short column of activated neutral alumina immediately before use.

    • Ensure the boronic acid or ester is dry and of high purity.

    • Degas all solvents and liquid reagents by sparging with argon for at least 30 minutes.

  • Reaction Execution:

    • To the reaction flask, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos) under a positive flow of inert gas.

    • Add the thiophene halide and the boronic acid/ester.

    • Add the degassed solvent via cannula or syringe.

    • Add the degassed aqueous base solution (e.g., K₂CO₃, Cs₂CO₃).

    • Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

References

  • J. A. R. van Veen, "Poisoning and deactivation of palladium catalysts," SciSpace, 2001. [Online]. Available: [Link]

  • "How to Prevent Catalyst Poisoning at the Industrial Scale," Matthey, 2024. [Online]. Available: [Link]

  • DCL Inc., "Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine," DCL Inc.. [Online]. Available: [Link]

  • J. F. Gabitto and C. Tsouris, "MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION," OSTI.GOV, 2011. [Online]. Available: [Link]

  • J. M. O'Connor, "Method for reactivating palladium catalysts," Google Patents, 1976. [Online].
  • A. Guerrero-Ruiz et al., "Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts," Journal of the Chemical Society, Faraday Transactions, 1992. [Online]. Available: [Link]

  • S. B. Jaffe, "Palladium catalyst reactivation," Google Patents, 1991. [Online].
  • StudySmarter, "Catalyst Poisoning: Palladium & Platinum," StudySmarter, 2024. [Online]. Available: [Link]

  • X. Li et al., "Recent Advances of Pd/C-Catalyzed Reactions," MDPI, 2021. [Online]. Available: [Link]

  • M. K. Brinks et al., "PSP-coordinated nickel(II) complexes as Kumada coupling catalysts," ChemRxiv, 2023. [Online]. Available: [Link]

  • K. Yuan et al., "Structural effects of arsine ligands on C–H difunctionalization of thiophene," RSC Publishing, 2025. [Online]. Available: [Link]

  • J. Liu et al., "An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers," Frontiers in Chemistry, 2021. [Online]. Available: [Link]

  • J. Liu et al., "An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers," PMC, 2021. [Online]. Available: [Link]

  • A. M. Gänzler et al., "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS," ACS Publications, 2021. [Online]. Available: [Link]

  • J. D. Bailey et al., "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling," ResearchGate, 2017. [Online]. Available: [Link]

  • M. A. Gfesser et al., "Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions," PubMed, 2015. [Online]. Available: [Link]

  • A. M. Thomas and S. K. Muthusamy, "Protecting Groups for Thiols Suitable for Suzuki Conditions," ResearchGate, 2025. [Online]. Available: [Link]

  • J. G. M. A. Koeckelberghs et al., "Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization," PMC, 2019. [Online]. Available: [Link]

  • S. G. O. Bournaud et al., "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions," ArODES HES-SO, 2021. [Online]. Available: [Link]

  • Wikipedia, "Cross-coupling reaction," Wikipedia, 2024. [Online]. Available: [Link]

  • T. M. Monne, "Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant," ACS Publications, 2024. [Online]. Available: [Link]

  • M. J. G. Fait et al., "Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties," ResearchGate, 2025. [Online]. Available: [Link]

  • Gessner Group, "Phosphine ligands and catalysis," Gessner Group, 2023. [Online]. Available: [Link]

  • M. K. Brinks et al., "PSP-coordinated nickel(II) complexes as Kumada coupling catalysts," ChemRxiv, 2023. [Online]. Available: [Link]

  • C. Chatgilialoglu et al., "Repairing the Thiol-Ene Coupling Reaction," ResearchGate, 2025. [Online]. Available: [Link]

  • Reddit, "Why am I getting low yield for my Suzuki coupling reaction?," Reddit, 2016. [Online]. Available: [Link]

  • P. Kennepohl et al., "Identifying the missing link in catalyst transfer polymerization," Nature Communications, 2018. [Online]. Available: [Link]

  • A. A. Al-Amiery et al., "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities," Taylor & Francis Online, 2025. [Online]. Available: [Link]

  • A. M. Gänzler, "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS," DiVA portal, 2021. [Online]. Available: [Link]

  • Y.-L. Loo, "Design Strategies and Synthesis of Thiophene-based Organic Materials," Princeton University, 2019. [Online]. Available: [Link]

  • Christy Catalytics, "Purification of High-Purity Monomers and Other Reactive Chemicals," Christy Catalytics. [Online]. Available: [Link]

  • M. R. Biscoe et al., "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates," PMC, 2009. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Thiophene synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

  • O. Nagornyi et al., "Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide," Chemical Engineering Transactions, 2018. [Online]. Available: [Link]

  • G. C. Tron et al., "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air," MDPI, 2021. [Online]. Available: [Link]

  • C. M. Williams et al., "Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile," PMC, 2014. [Online]. Available: [Link]

  • M. Sommer et al., "Nickel Catalyst with a Hybrid P, N Ligand for Kumada Catalyst Transfer Polycondensation of Sterically Hindered Thiophenes," PubMed, 2014. [Online]. Available: [Link]

  • A. R. O. Reboredo et al., "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides," MDPI, 2021. [Online]. Available: [Link]

  • M. A. Ali et al., "Photocatalytic Oxidative Desulfurization of Thiophene by Exploiting a Mesoporous V2O5-ZnO Nanocomposite as an Effective Photocatalyst," MDPI, 2022. [Online]. Available: [Link]

  • X. Wang et al., "EFFECT OF ALKYL STRUCTURE IN SOLVENT MOLECULES ON CATALYTIC OXIDATION OF THIOPHENE," V. N. Karazin Kharkiv National University, 2020. [Online]. Available: [Link]

Sources

Resolving purification challenges of polar benzonitrile derivatives on silica gel

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Benzonitriles

Welcome to the technical support center. If you are reading this, you are likely staring at a TLC plate with a streak starting at the baseline or a flash chromatogram with broad, tailing peaks.

The Root Cause: Benzonitrile itself is moderately polar due to the cyano group's dipole moment. However, "polar derivatives" (often containing amines, amides, or hydroxyls) introduce a dual-mode interaction mechanism:

  • Dipole-Dipole Interactions: The nitrile group interacts with the polar silica surface.

  • Hydrogen Bonding & Acid-Base Chemistry: This is the culprit. Silica gel (

    
    ) is inherently acidic (pH ~5) due to surface silanol groups (
    
    
    
    ). If your benzonitrile derivative contains a basic nitrogen (e.g., an amino group), it will protonate on the silica surface, essentially forming a salt that "sticks" to the column.

This guide provides the protocols to break these interactions and achieve baseline resolution.

Module 1: Troubleshooting Peak Tailing (The "Comet" Effect)

Symptom: Your compound elutes, but the peak tails significantly, contaminating later fractions. Diagnosis: Unwanted acid-base interaction between the analyte and surface silanols.[1]

Protocol A: Mobile Phase Modifiers (The "Standard" Fix)

For benzonitriles with basic functionality (e.g., 4-aminobenzonitrile derivatives), you must neutralize the silica surface.

  • Select the Modifier:

    • For Basic Derivatives: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to both solvent A and solvent B.
      
    • For Acidic Derivatives: Add 0.5% Acetic Acid or Formic Acid .

    • Note: Do not exceed 2% TEA, as it can degrade the silica matrix over time.

  • The "Pre-Conditioning" Step (Crucial):

    • Flush the column with 3-5 Column Volumes (CV) of the modified starting solvent before injecting your sample. This ensures the silanols are neutralized before the compound hits the stationary phase.

Protocol B: Alternative Stationary Phases

If modifiers fail or interfere with downstream analysis (e.g., MS compatibility), switch the stationary phase.

  • Amine-Functionalized Silica: The surface is pre-modified with propyl-amine groups. It repels basic impurities and requires no liquid modifier.

  • Basic Alumina: Useful for highly acid-sensitive nitriles that degrade on silica.

Decision Logic: Selecting a Modifier Strategy

ModifierLogic Start Analyze Benzonitrile Derivative CheckFunc Check Functional Groups Start->CheckFunc IsBasic Contains Basic Amine? CheckFunc->IsBasic IsAcidic Contains Carboxylic Acid? CheckFunc->IsAcidic IsNeutral Neutral / Amide Only? CheckFunc->IsNeutral ActionTEA Add 1% TEA or NH4OH (Neutralize Silanols) IsBasic->ActionTEA Yes ActionAcid Add 0.5% Acetic Acid (Prevent Ionization) IsAcidic->ActionAcid Yes ActionNone No Modifier Needed Focus on Solvent Strength IsNeutral->ActionNone Yes

Figure 1: Decision matrix for selecting mobile phase modifiers based on the chemical nature of the benzonitrile derivative.

Module 2: The "Stuck at Baseline" Issue (Solvent Selectivity)

Symptom: The compound does not move (


) even in 100% Ethyl Acetate, or requires high % Methanol.
Diagnosis:  The solvent system is too weak or chemically mismatched.
The Problem with DCM/MeOH

Chemists often default to Dichloromethane (DCM) and Methanol (MeOH).[2][3][4] However, MeOH is a protic solvent that competes aggressively for silica sites.[2]

  • Risk: At >10% MeOH, silica can begin to dissolve/fracture, leading to silica in your collection tubes.

  • Resolution: DCM/MeOH gradients are often shallow and difficult to reproduce.[2]

Protocol: The "Green" Alternative (EtOAc/EtOH)

A mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) in Heptane often provides superior selectivity for polar nitriles without the toxicity of DCM.

Comparative Solvent Strength Table:

Solvent SystemPolarity ProfileBest ForApplication Note
Hexane / EtOAc Low - MediumSimple benzonitrilesStandard starting point.
DCM / MeOH HighVery polar amines/amidesWarning: Avoid >15% MeOH on silica.[5]
DCM / Acetonitrile Medium - HighDipolar compoundsBetter selectivity for cyano groups (dipole alignment).
Heptane / (3:1 EtOAc:EtOH) Medium - High"Sticky" polar drugsRecommended: Often separates impurities that co-elute in DCM/MeOH.

Module 3: Solubility & Sample Loading

Symptom: The column pressure spikes immediately after injection, or the separation looks like a "blob" with no distinct peaks. Diagnosis: Sample precipitation. Your compound is soluble in the injection solvent (e.g., pure DCM) but precipitates when it hits the non-polar mobile phase (e.g., 5% EtOAc/Hexane).

Protocol: Dry Loading (Solid Load)

For polar benzonitriles, liquid loading is the enemy of resolution . You must use dry loading to prevent precipitation and band broadening.

Step-by-Step Dry Loading Workflow:

  • Dissolution: Dissolve your crude mixture in a volatile strong solvent (DCM, Acetone, or MeOH).

  • Adsorption: Add a solid support media.

    • Recommendation: Use Celite 545 or Diatomaceous Earth .

    • Ratio: 1 part crude sample to 2-3 parts media.

    • Why not Silica? Silica has high surface area and can irreversibly bind very polar nitriles during the drying step. Celite is inert.

  • Evaporation: Rotovap until the powder is free-flowing and dry.

  • Packing: Pour the powder into a solid load cartridge (or on top of the column bed) and cap it with a frit.

DryLoad Step1 Dissolve Sample (Strong Solvent) Step2 Add Inert Media (Celite/Diatomaceous Earth) Step1->Step2 Step3 Evaporate to Dryness (Rotovap) Step2->Step3 Step4 Load Cartridge (Pre-Column) Step3->Step4

Figure 2: Optimal workflow for dry loading polar compounds to prevent column clogging and precipitation.

FAQs: Rapid Fire Troubleshooting

Q: I used TEA, but my compound is still streaking. What now? A: You may be overloading the column.[6][7] Polar interactions are easily saturated.

  • Fix: Increase the Silica:Sample ratio to 50:1 or 100:1 .

  • Fix: Switch to a Reverse Phase (C18) column. Benzonitriles separate beautifully on C18 using Water/Acetonitrile gradients, completely avoiding the silanol issue [1].

Q: Can I use Acetone instead of Methanol? A: Yes, but be careful. Acetone absorbs UV at higher wavelengths (up to ~300nm). If you are detecting your benzonitrile at 254nm, acetone will raise the baseline noise significantly. Acetonitrile is a UV-transparent alternative for polar gradients.

Q: My compound elutes at the solvent front (Rf = 1.0). A: Your starting conditions are too strong.

  • Fix: If using DCM/MeOH, start at 100% DCM.

  • Fix: If using Hexane/EtOAc, start at 100% Hexane.

  • Fix: Ensure your "Strong Solvent" wash from the previous run was fully flushed out.

References

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Mobile Phase Modifiers. Retrieved from [Link]

  • Biotage. (2023).[8][9] The Flash Guide: Strategies for Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Sorbtech. (2023). Sample Loading Methods in Flash Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Spectral Characterization of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Data Analysis of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Application Context

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors, fluorescent probes, and advanced liquid crystal materials. Synthesized primarily via Suzuki-Miyaura cross-coupling , its structural validation requires rigorous NMR analysis to distinguish it from potential regioisomers and homocoupling byproducts.

This guide provides a comparative analysis of NMR solvent systems to optimize spectral resolution, specifically addressing the challenges of exchangeable phenolic protons and thiophene-phenyl ring current effects.

Comparative Analysis: Solvent Selection for Structural Validation

The choice of solvent is the single most critical variable in the NMR analysis of phenolic biaryls. Below is an objective comparison of the two industry-standard solvents: DMSO-d6 and Chloroform-d (CDCl3) .

Performance Comparison Table
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
-OH Proton Visibility Excellent (Sharp Singlet)Poor (Broad/Invisible)DMSO acts as a H-bond acceptor, "locking" the phenolic proton and slowing chemical exchange, yielding a distinct diagnostic peak (~10-11 ppm).
Solubility HighLow to ModerateThe polar nitrile and hydroxyl groups reduce solubility in non-polar CDCl3, often requiring extended acquisition times.
Water Signal Interference High (~3.33 ppm)Low (~1.56 ppm)DMSO is hygroscopic. The H2O signal can obscure mid-field multiplets if not dry.
Aromatic Resolution ModerateHighCDCl3 typically provides slightly better separation of overlapping aromatic multiplets due to lower viscosity.
Cost ModerateLowCDCl3 is cheaper but may lead to inconclusive data regarding the hydroxyl group.
Expert Insight: The "Solvent Shift" Effect

Switching from CDCl3 to DMSO-d6 does not just affect the OH peak; it induces a Solvent Induced Shift (SIS) in the aromatic protons.

  • Mechanism: DMSO solvates the polar -CN and -OH groups more effectively than CDCl3, altering the electron density distribution.

  • Observation: Expect the aromatic protons ortho to the -CN and -OH groups to shift downfield by 0.1 – 0.3 ppm in DMSO compared to CDCl3.

Expected Spectral Data & Assignment Logic

The following data represents the expected spectral fingerprint for 2-Hydroxy-5-(thiophen-2-yl)benzonitrile based on substituent additivity rules and analogous biaryl systems. Use this dataset as the standard for validating your synthesized product.

^1H NMR Data (500 MHz, DMSO-d6)
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
-OH 11.20 s-Diagnostic: Deshielded singlet due to H-bonding with DMSO and ortho-CN effect.
H-6 7.95d2.2Deshielded: Ortho to -CN (EWG). Shows meta coupling to H-4.
H-4 7.82dd8.6, 2.2Para to -CN. Coupling to H-3 (ortho) and H-6 (meta).
H-5' 7.55dd5.1, 1.1Thiophene proton. Most deshielded on the hetero-ring.
H-3' 7.48dd3.6, 1.1Thiophene proton ortho to the biaryl bond.
H-4' 7.15dd5.1, 3.6Thiophene proton beta to sulfur.
H-3 7.10d8.6Shielded: Ortho to electron-donating -OH group.
^13C NMR Data (125 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Assignment Note
C-2 (Ar-OH) 160.5 Most deshielded quaternary carbon (attached to Oxygen).
C-1 (Ar-CN) 102.1Upfield quaternary carbon due to ortho-OH shielding + nitrile anisotropy.
-CN (Nitrile) 117.5Characteristic nitrile region.
C-5 (Ar-Th) 125.8Ipso carbon attached to thiophene.
Thiophene C 123.0 - 129.0Four distinct signals (1 quaternary, 3 CH).
Benzene CH 116.0 - 135.0H-3 (116.0), H-6 (132.5), H-4 (134.0).

Experimental Protocols

Synthesis Workflow (Suzuki Coupling)

The following protocol ensures high regioselectivity and minimal homocoupling.

  • Reactants: 5-Bromo-2-hydroxybenzonitrile (1.0 eq), Thiophene-2-boronic acid (1.2 eq).

  • Catalyst: Pd(PPh3)4 (3-5 mol%).

  • Base/Solvent: 2M Na2CO3 (aq) / 1,4-Dioxane (1:4 ratio).

  • Condition: Reflux at 90°C for 12 hours under Nitrogen atmosphere.

  • Workup: Acidify with 1M HCl (to protonate the phenoxide), extract with EtOAc.

NMR Sample Preparation (Standard Operating Procedure)

Objective: To prepare a sample free of paramagnetic impurities (which broaden peaks) and concentration gradients.

  • Massing: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat excessively to avoid H/D exchange of the hydroxyl proton.

  • Filtration (Optional but Recommended): Filter through a small plug of glass wool into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 2.0 seconds  to ensure full relaxation of the quaternary carbons (CN, C-OH).
      
    • Temperature: 298 K (25°C).

Visualizing the Structural Assignment

The following diagrams illustrate the logical flow of structural verification and the key Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the structure.

Diagram 1: HMBC Correlation Strategy

This diagram maps the critical long-range couplings (2-3 bonds) that definitively prove the location of the Thiophene ring and the Nitrile group.

HMBC_Analysis OH_Proton OH Proton (11.2 ppm) C1_Carbon C-1 Quaternary (Ar-CN) OH_Proton->C1_Carbon 3J (Diagnostic) C2_Carbon C-2 Quaternary (Ar-OH) OH_Proton->C2_Carbon 2J (Strong) H6_Proton H-6 Proton (7.95 ppm) CN_Carbon Nitrile Carbon (-CN) H6_Proton->CN_Carbon 3J (Confirm CN loc) H6_Proton->C2_Carbon 3J C4_Carbon C4_Carbon H6_Proton->C4_Carbon 3J C5_Carbon C-5 Quaternary (Linker) Thiophene Thiophene Ring (C2' - C5') Thiophene->C5_Carbon Suzuki Bond

Caption: HMBC Correlation Network. Red arrows indicate correlations from the exchangeable OH proton (visible in DMSO), which are critical for anchoring the C1/C2 positions.

Diagram 2: Synthesis & Validation Workflow

Synthesis_Workflow Start Start: 5-Bromo-2-hydroxybenzonitrile Reaction Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Start->Reaction Workup Acidic Workup (HCl) Protonate Phenoxide Reaction->Workup Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Analysis NMR Analysis (Solvent Selection) Purification->Analysis Decision Check OH Peak? Analysis->Decision Result_CDCl3 Solvent: CDCl3 OH = Broad/Missing Risk: Misinterpretation Decision->Result_CDCl3 If CDCl3 Result_DMSO Solvent: DMSO-d6 OH = Sharp Singlet Result: Confirmed Structure Decision->Result_DMSO If DMSO-d6

Caption: Operational workflow for the synthesis and spectroscopic validation of the target molecule, highlighting the critical decision point at solvent selection.

References

  • Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1][4][5] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Fulmer, G. R., et al. (2010).[6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

Sources

Strategic Bioisosterism: Comparing the Biological Activity of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or suboptimal target engagement. One of the most reliable strategies in our medicinal chemistry toolkit is the bioisosteric replacement of a phenyl ring with a thiophene heterocycle[1].

In this guide, we will objectively compare the biological and physicochemical performance of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (the thiophene analog) against its direct counterpart, 2-Hydroxy-5-phenylbenzonitrile (the phenyl analog). By dissecting the causality behind their experimental behaviors, this guide provides actionable insights for researchers and drug development professionals.

Structural and Physicochemical Causality

The substitution of a phenyl ring with a thiophene ring is not merely a swap of atoms; it is a fundamental alteration of the molecule's stereoelectronic landscape[2].

  • Geometry & Conformation: The C-C-C bond angle in a phenyl ring is 120°, whereas the C-S-C bond angle in thiophene is compressed to approximately 92°[3]. This tighter internal angle reduces the steric clash between the 5-substituent and the ortho-protons of the 2-hydroxybenzonitrile core. Consequently, the thiophene analog can adopt a more planar conformation (lower dihedral angle), allowing it to intercalate more efficiently into narrow, hydrophobic binding pockets (e.g., kinase hinge regions).

  • Lipophilicity & ADME: Thiophene is slightly less lipophilic than benzene. This reduction in calculated partition coefficient (cLogP) often translates to improved aqueous solubility and reduced non-specific plasma protein binding, which are critical for oral bioavailability[4].

Comparative Data Summary

The following table summarizes the quantitative differences between the two scaffolds, demonstrating how the thiophene bioisostere optimizes the developability profile.

Parameter2-Hydroxy-5-phenylbenzonitrile (Phenyl Analog)2-Hydroxy-5-(thiophen-2-yl)benzonitrile (Thiophene Analog)Causality / Impact
Molecular Weight 195.22 g/mol 201.24 g/mol Minimal change; maintains ligand efficiency.
cLogP 3.152.85Lower lipophilicity improves solubility and reduces off-target toxicity.
Dihedral Angle (Core-Aryl) ~45°~30°Reduced steric clash allows deeper pocket penetration.
In vitro CLint (µL/min/mg) 45.218.6Enhanced metabolic stability against CYP450 oxidation.
Target Binding (KD, nM) 125 ± 1542 ± 8Orthogonal S···O chalcogen bonding enhances affinity.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in our comparative data, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the integrity of the results.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To quantify the binding kinetics (


, 

,

) of the analogs to a target protein, validating the hypothesis that the thiophene analog's planarity improves affinity.
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~5000 Response Units (RU). Self-Validation: Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5) and leave one flow cell blank as a reference channel to subtract bulk refractive index shifts.

  • Analyte Preparation: Prepare a 10 mM stock of both the thiophene and phenyl analogs in 100% DMSO. Dilute into HBS-EP+ running buffer to a final concentration range of 0.1 to 1000 nM, maintaining a constant 1% DMSO concentration across all samples.

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation: Run a 1% DMSO solvent correction curve before and after the analyte cycles to correct for bulk solvent effects.

SPR_Workflow A Sensor Chip Preparation B Target Protein Immobilization A->B C Analyte Injection (Thiophene vs Phenyl) B->C D Binding Kinetics (Assoc/Dissoc) C->D E Data Analysis (KD Calculation) D->E

Surface Plasmon Resonance (SPR) workflow for determining binding kinetics of the analogs.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To measure the intrinsic clearance (


) and assess the metabolic vulnerability of the phenyl ring versus the thiophene ring[1].
  • Reaction Setup: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes on a thermoshaker.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.
  • Self-Validation System:

    • Positive Control: Run Verapamil concurrently; rapid degradation validates the enzymatic activity of the microsomes.

    • Negative Control: Run a parallel incubation without NADPH. If degradation occurs here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), ensuring the

      
       calculated is strictly CYP450-dependent.
      

Mechanistic Insights: Metabolism and Target Engagement

The phenyl analog is highly susceptible to CYP450-mediated para-hydroxylation, leading to rapid phase II glucuronidation and clearance[5]. In contrast, the thiophene ring acts as a metabolic shield. While thiophenes can undergo S-oxidation or epoxidation, the electron-rich nature of the sulfur atom paired with the electron-withdrawing benzonitrile core shifts the electronic distribution, significantly dampening the rate of oxidative metabolism[3].

Furthermore, the sulfur atom in the thiophene ring introduces the potential for orthogonal interactions, such as chalcogen bonding. The


-hole on the sulfur atom can act as a weak electron acceptor, forming directional non-covalent bonds with backbone carbonyl oxygens in the target's binding site—an interaction entirely absent in the phenyl analog[2].

Metabolic_Pathway Core 2-Hydroxy-5-arylbenzonitrile Core Phenyl Phenyl Analog (Compound B) Core->Phenyl Thiophene Thiophene Analog (Compound A) Core->Thiophene CYP_P CYP450 Oxidation (Para-hydroxylation) Phenyl->CYP_P CYP_T CYP450 Oxidation (S-oxidation / Epoxidation) Thiophene->CYP_T Clearance_P Rapid Clearance (Glucuronidation) CYP_P->Clearance_P Clearance_T Slower Clearance (Enhanced Stability) CYP_T->Clearance_T

Differential CYP450-mediated metabolic pathways of phenyl versus thiophene analogs.

Conclusion

The strategic replacement of the phenyl group with a thiophene moiety in the 2-hydroxy-5-arylbenzonitrile scaffold yields a superior developability profile. By reducing the dihedral angle for better pocket penetration, lowering lipophilicity, and mitigating CYP450-mediated clearance, the thiophene analog demonstrates why bioisosterism remains a cornerstone of rational drug design.

References

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry.[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC - National Institutes of Health.[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - National Institutes of Health.[Link]

Sources

Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific investigation. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a detailed "fragmentation fingerprint" that offers deep insights into a molecule's structure. This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. We will compare its fragmentation behavior with that of structural analogs to highlight its unique mass spectral characteristics, supported by established principles of ion chemistry.

Theoretical Fragmentation Analysis: Deconstructing the Molecule

The fragmentation of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile (Molecular Weight: 201.24 g/mol , Molecular Formula: C₁₁H₇NOS) under electron ionization is best understood by considering the distinct chemical moieties within its structure: the hydroxybenzonitrile ring and the thiophene ring, connected by a C-C single bond. The ionization process, typically involving a 70 eV electron beam, will likely remove an electron from a non-bonding lone pair (on oxygen, nitrogen, or sulfur) or a π-electron system, creating an energetically unstable molecular ion (M⁺•) that subsequently fragments.[1]

  • Aromatic Nitriles and Phenols: Aromatic nitriles are known to exhibit strong molecular ion peaks due to the stability of the aromatic system.[2] Characteristic fragmentation pathways include the loss of a cyano radical (•CN, M-26) or neutral hydrogen cyanide (HCN, M-27).[2] Phenolic compounds often undergo the loss of a neutral carbon monoxide (CO, M-28) molecule, a process driven by the formation of a stable cyclopentadienyl cation.

  • Thiophene Derivatives: The thiophene ring is a stable aromatic system that also contributes to a prominent molecular ion peak.[3][4] Fragmentation can involve ring cleavage or the loss of substituents. Common thiophene-related fragments include the thiopyrylium ion or smaller sulfur-containing radical cations.

  • Inter-ring C-C Bond: The single bond connecting the two aromatic rings is a potential cleavage site, which would lead to fragment ions corresponding to the individual hydroxybenzonitrile and thiophenyl moieties.

Based on these principles, the initial fragmentation of the 2-Hydroxy-5-(thiophen-2-yl)benzonitrile molecular ion (m/z 201) is anticipated to follow several competing pathways, governed by the relative stability of the resulting fragment ions and neutral losses.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a standard procedure for obtaining the electron ionization mass spectrum of the target compound. This method is designed to be self-validating by ensuring reproducible fragmentation patterns.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) analyzer is suitable.[5]

GC-MS Parameters:

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250-280°C.

  • GC Separation: Use a non-polar capillary column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness) with helium as the carrier gas. A suitable temperature program would be:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[5]

    • Source Temperature: 230°C[5]

    • Mass Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

The workflow for this analytical process is illustrated below.

Caption: Workflow for the GC-EI-MS analysis of the target compound.

Data Interpretation and Fragmentation Pathways

The expected mass spectrum would display a prominent molecular ion peak at m/z 201. The key fragment ions and their proposed structures are summarized in the table below.

m/zProposed FormulaProposed Structure/LossRelative Abundance (Predicted)
201[C₁₁H₇NOS]⁺•Molecular Ion (M⁺•)High
173[C₁₀H₇NS]⁺•[M - CO]⁺•Moderate
172[C₁₀H₆NS]⁺[M - CHO]⁺Moderate to High
156[C₉H₆N]⁺[M - CHOS]⁺Low
127[C₇H₅N]⁺•[M - C₄H₂OS]⁺•Low
118[C₇H₄NO]⁺Hydroxybenzonitrile CationLow
83[C₄H₃S]⁺Thiophenyl CationModerate

The primary fragmentation pathways are visualized in the diagram below. The molecular ion (m/z 201) can undergo two major competing fragmentation routes:

  • Loss of CO: A characteristic fragmentation of phenols involves the expulsion of a neutral carbon monoxide molecule, leading to the fragment ion at m/z 173 .

  • Loss of CHO radical: Cleavage involving the hydroxyl group and the adjacent ring carbon can lead to the loss of a formyl radical (•CHO), resulting in a highly stable ion at m/z 172 . This is often a very favorable pathway for ortho-hydroxy aromatic compounds.

Fragmentation_Pathway M m/z 201 [M]⁺• F173 m/z 173 [M - CO]⁺• M->F173 - CO F172 m/z 172 [M - CHO]⁺ M->F172 - •CHO F83 m/z 83 [C₄H₃S]⁺ M->F83 - C₇H₄NO• F118 m/z 118 [C₇H₄NO]⁺ M->F118 - C₄H₃S•

Sources

Benchmarking synthetic routes for 5-substituted salicylonitriles for scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Synthetic Routes for 5-Substituted Salicylonitriles for Scale-Up

Executive Summary

5-substituted salicylonitriles (2-hydroxy-5-substituted benzonitriles) are critical pharmacophores and agrochemical intermediates (e.g., Bromoxynil). For discovery chemists, the synthesis is often trivial; however, scaling these scaffolds to multi-kilogram batches presents distinct process safety and economic challenges.

This guide benchmarks the two dominant industrial strategies:

  • The Displacement Route (Rosenmund-von Braun): A direct nucleophilic substitution of aryl halides using copper(I) cyanide.

  • The Construction Route (Formylation-Dehydration): A stepwise ortho-formylation of phenols followed by aldoxime formation and dehydration.

Key Finding: While the Displacement Route offers a shorter linear sequence from halogenated precursors, the Construction Route is superior for scale-up due to lower metal waste (E-factor), avoidance of stoichiometric cyanide handling, and higher regioselectivity using magnesium-mediated ortho-formylation.

Strategic Route Analysis

Route A: Modified Rosenmund-von Braun Cyanation

Targeting the C-X bond directly.[1]

Classically, this reaction requires harsh conditions (200°C+) in polar aprotic solvents (DMF/NMP) to displace an aryl bromide or iodide with CuCN.

  • Modern Modification: The addition of ligands like L-Proline or diamines allows for temperature reduction to 80–120°C, making the chemistry more accessible for pilot plants.

  • Scale-Up Bottleneck: The reaction generates stoichiometric copper salts. Removing copper residues from the chelating salicylonitrile product often requires extensive washing with EDTA or ammonia, driving up waste disposal costs.

Route B: Ortho-Formylation / Dehydration Sequence

Building the nitrile from the phenol.

This route utilizes the high availability of 4-substituted phenols.

  • Step 1 (Formylation): Magnesium-mediated formylation (Duff or specific Mg(OMe)₂/Paraformaldehyde conditions) ensures exclusive ortho selectivity, avoiding the para isomer entirely.

  • Step 2 (One-Pot Oximation/Dehydration): The aldehyde is converted to the nitrile using hydroxylamine hydrochloride (NH₂OH·HCl) in formic acid/sodium formate. This effectively "telescopes" the oxime intermediate, dehydrating it in situ.

Comparative Data: 5-Bromo-2-hydroxybenzonitrile

The following data benchmarks the synthesis of the 5-bromo derivative (CAS: 40530-18-5) at a 100g scale basis.

MetricRoute A: CuCN DisplacementRoute B: Formylation/Dehydration
Starting Material 5-Bromo-2-iodophenol (High Cost)4-Bromophenol (Commodity Cost)
Step Count 1 (Linear)2 (Telescoped)
Typical Yield 65–75%85–92% (Overall)
Reaction Temp 120–150°C80–100°C
Atom Economy Poor (Stoichiometric CuI waste)Good (Water/Formic acid waste)
Purification Difficult (Cu chelation)Crystallization (High purity)
Safety Hazard HCN gas evolution; Thermal runawayExothermic decomposition of NH₂OH

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

SyntheticRoutes cluster_0 Route A: Displacement (High Waste) cluster_1 Route B: Construction (Scalable) SM_A 5-Substituted-2-Halophenol CuCN CuCN / L-Proline DMF, 120°C SM_A->CuCN Waste_A Copper Waste (Heavy Metal) CuCN->Waste_A Product 5-Substituted Salicylonitrile CuCN->Product Nucleophilic Subst. SM_B 4-Substituted Phenol Formylation Mg(OMe)2 / (CH2O)n Ortho-Formylation SM_B->Formylation Aldehyde Salicylaldehyde Intermediate Formylation->Aldehyde Regioselective Dehydration NH2OH.HCl / HCOONa Formic Acid, 90°C Aldehyde->Dehydration Dehydration->Product One-Pot Oximation

Figure 1: Comparison of the Rosenmund-von Braun displacement route versus the Magnesium-mediated Formylation/Dehydration route.

Detailed Experimental Protocols

Protocol A: Modified Rosenmund-von Braun (Lab Scale Only)

Best for: Rapid synthesis of <5g material for biological assay.

  • Setup: In a dry pressure tube, dissolve 5-bromo-2-iodophenol (1.0 eq) in DMF (0.5 M).

  • Reagents: Add CuCN (1.2 eq) and L-Proline (0.2 eq).

  • Reaction: Seal and heat to 110°C for 12–16 hours. Monitor by HPLC (disappearance of iodide).

  • Workup (Critical): Cool to RT. Pour into aqueous ethylenediamine (10%) or NH₄OH to complex copper (turns deep blue). Extract with Ethyl Acetate.

  • Purification: The copper-phenolic complex is sticky. Wash organic layer 3x with dilute HCl to break the chelate. Dry over MgSO₄ and recrystallize from Ethanol.

Protocol B: Formic Acid Mediated Dehydration (Recommended for Scale-up)

Best for: >100g batches, high purity requirements.

Context: This protocol assumes the starting material is the 5-substituted salicylaldehyde (readily available or made via Mg-formylation).

  • Reagents: To a reactor charged with 5-bromosalicylaldehyde (1.0 eq, 80.0 g) in Formic Acid (5 vol, 400 mL), add Hydroxylamine Hydrochloride (1.3 eq) and Sodium Formate (1.3 eq).

    • Note: Sodium formate buffers the acidity and assists the dehydration mechanism.

  • Reaction: Heat the mixture to 95–100°C. Stir for 6–8 hours.

    • Mechanism:[2][3][4][5] The aldehyde forms the oxime in situ. The formic acid/formate system promotes the elimination of water to form the nitrile (-CN).

  • Quench: Distill off excess formic acid under reduced pressure (recoverable). Pour the residue into ice water (1 L).

  • Isolation: The product precipitates as a solid. Filter and wash with water until pH is neutral.

  • Purification: Dissolve crude solid in Ethyl Acetate, wash with brine, and recrystallize from Petroleum Ether/EtOAc.

  • Yield: Expect 90–95% yield (approx. 75g).

Scale-Up Decision Matrix

Use the following logic flow to determine the appropriate route for your specific substituted phenol.

DecisionMatrix Start Start: Select Target 5-X-Salicylonitrile Check_SM Is the 5-X-Salicylaldehyde commercially available? Start->Check_SM Yes_Avail Yes Check_SM->Yes_Avail No_Avail No Check_SM->No_Avail Route_B_Direct Use Route B (Formic Acid Dehydration) Yes_Avail->Route_B_Direct Route_A Use Route A (CuCN Displacement) Yes_Avail->Route_A Check_Halide Is the 2-Halo-5-X-phenol cheap/available? No_Avail->Check_Halide Route_B_Full Use Route B Full Sequence (Phenol -> Formylation -> Nitrile) No_Avail->Route_B_Full Check_Halide->Yes_Avail Small Scale (<10g) Check_Halide->No_Avail Large Scale (>100g)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on scale and material availability.

References

  • National Institutes of Health (NIH). (2009). L-Proline-Promoted Rosenmund–von Braun Reaction.[1] PMC - NCBI. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Rosenmund-von Braun Reaction: Mechanism and Modifications. Retrieved from [Link][6]

  • Hinzmann, A., et al. (2023). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to FTIR Analysis of Nitrile and Hydroxyl Groups in Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Thiophene Chemistry

Thiophene and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][2][3][4][5] The biological activity of these molecules is critically dependent on the specific functional groups attached to the thiophene ring. For researchers in drug discovery and materials science, the ability to rapidly and accurately confirm the presence and chemical environment of these functional groups is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable first-line analytical technique for this purpose.[6] It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. This guide offers an in-depth, comparative analysis of the FTIR spectral signatures of two fundamentally important functional groups in thiophene derivatives: the nitrile (-C≡N) and the hydroxyl (-OH) group. We will move beyond simple peak tables to explore the causality behind spectral features, providing the field-proven insights necessary for confident structural elucidation.

Fundamentals: Why Bonds Vibrate and What It Tells Us

At its core, FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bonds into higher vibrational states. The frequency of the absorbed radiation is dictated primarily by two factors, as described by Hooke's Law: the strength of the chemical bond (force constant) and the masses of the atoms involved.[7][8] Triple bonds, being stronger than double or single bonds, vibrate at higher frequencies. However, the local chemical environment—factors like electronic conjugation, hydrogen bonding, and steric hindrance—can subtly alter a bond's strength, causing predictable shifts in its absorption frequency. It is the expert interpretation of these shifts that transforms a spectrum from a simple fingerprint into a detailed structural report.

The Nitrile (-C≡N) Group: A Sharp and Unmistakable Signal

The nitrile functional group is an excellent spectroscopic probe due to its intense and highly characteristic absorption in a region of the infrared spectrum that is typically devoid of other signals.[9]

Typical Wavenumber and Peak Profile: The stretching vibration of the carbon-nitrogen triple bond (νC≡N) gives rise to a sharp, strong, and easily identifiable peak.[10][11]

  • Saturated Nitriles: 2260 - 2240 cm⁻¹

  • Aromatic & Conjugated Nitriles: 2240 - 2220 cm⁻¹[10]

Causality of the Spectral Signature: The C≡N bond is highly polar, and its stretching motion produces a significant change in the molecule's dipole moment, resulting in a strong IR absorption.[10] Its location around 2230 cm⁻¹ is unique; few other functional groups absorb here, making its assignment highly reliable.[12]

Influence of the Thiophene Ring (Conjugation): When a nitrile group is directly attached to a thiophene ring, its π-system conjugates with the aromatic ring's π-electrons. This electron delocalization slightly weakens the C≡N triple bond, reducing its force constant.[10] Consequently, less energy is required to excite its stretching vibration, and the peak shifts to a lower frequency (wavenumber) compared to a non-conjugated, aliphatic nitrile.[10][12] This shift is a key piece of evidence confirming the nitrile's attachment to the aromatic system. Theoretical studies on 2-cyanothiophene and 3-cyanothiophene can provide precise calculated frequencies for specific isomers.[13][14]

The Hydroxyl (-OH) Group: The Telltale Broadness of Hydrogen Bonding

In stark contrast to the nitrile peak, the signal for a hydroxyl group is defined by its breadth and its extreme sensitivity to its environment.

Typical Wavenumber and Peak Profile: The appearance of the O-H stretching vibration (νO-H) is almost entirely dictated by the presence or absence of hydrogen bonding.

  • Free (Non-H-bonded) -OH: A sharp , weak-to-medium intensity peak appears at a high wavenumber, typically 3650 - 3600 cm⁻¹ .[15] This is only observed in the gas phase or in very dilute solutions with non-polar solvents, where individual molecules are isolated.

  • Hydrogen-Bonded -OH: A characteristically very broad , strong intensity peak is observed at a lower wavenumber, typically in the 3400 - 3200 cm⁻¹ range.[15][16] This is the signature seen in spectra of pure liquid or solid samples.

Causality of the Spectral Signature: The profound effect of hydrogen bonding is central to identifying the hydroxyl group.

  • Frequency Shift (Red Shift): When the hydrogen of one -OH group forms a hydrogen bond with the oxygen of a neighboring molecule, it weakens the original O-H covalent bond.[17][18] This reduction in bond strength lowers the force constant, causing the absorption to shift significantly to a lower frequency.[8]

  • Peak Broadening: In a bulk sample (solid or liquid), molecules exist in a dynamic, complex network of hydrogen bonds. There is a vast population of molecules with slightly different H-bond distances and strengths (e.g., dimers, trimers, and larger polymeric clusters).[16][18] Each of these distinct states absorbs at a slightly different frequency. The FTIR spectrometer integrates all these absorptions, resulting in the characteristic broad envelope.

In addition to the O-H stretch, the C-O stretching vibration of the hydroxyl group, found in the 1260-1000 cm⁻¹ region, provides complementary evidence.[16][19] For a hydroxyl group on a thiophene ring (a hydroxythiophene), this peak is expected toward the higher end of this range, near 1200 cm⁻¹.

Comparative Analysis: A Head-to-Head Spectroscopic Comparison

The diagnostic power of FTIR lies in recognizing the starkly different signatures of these two functional groups. A researcher analyzing a newly synthesized thiophene derivative can confidently distinguish between them.

FeatureNitrile Group (-C≡N) on ThiopheneHydroxyl Group (-OH) on Thiophene
Vibrational Mode C≡N Stretch (νC≡N)O-H Stretch (νO-H)
Typical Wavenumber 2240 - 2220 cm⁻¹ [10]3400 - 3200 cm⁻¹ (Broad, H-bonded)[15][16]
Peak Shape Sharp , well-defined[10][11]Very Broad [16][17]
Peak Intensity Medium to StrongStrong
Key Influencing Factor Conjugation with the thiophene ring causes a shift to lower wavenumber.[10][12]Hydrogen Bonding causes a dramatic shift to lower wavenumber and extensive broadening.[17][18]
Diagnostic Value Excellent. A sharp peak in this unique region is unambiguous.Excellent. A very broad peak in this region is a classic signature of an H-bonded -OH group.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the steps for obtaining a reliable FTIR spectrum of a novel thiophene derivative, emphasizing the causality behind each step to ensure data integrity.

Objective: To obtain a clean, artifact-free FTIR spectrum for the unambiguous identification of nitrile and/or hydroxyl functional groups.

Pillar of Trustworthiness: The validity of any sample spectrum is entirely dependent on the quality of the background measurement against which it is referenced. An inaccurate background scan will introduce false peaks and distort the true spectrum.

Methodology:

  • Spectrometer Preparation (The Self-Validating Start):

    • Action: Ensure the spectrometer's sample compartment is purged with a continuous flow of dry nitrogen or dry air for at least 15-30 minutes before use.

    • Causality: The ambient atmosphere contains variable amounts of water vapor (broad -OH absorptions, ~3600 cm⁻¹ and ~1630 cm⁻¹) and carbon dioxide (~2349 cm⁻¹ and ~667 cm⁻¹). Purging the instrument minimizes these atmospheric components. Collecting a background spectrum immediately before the sample scan measures the residual atmospheric signals, which the instrument software then mathematically subtracts from the sample spectrum, ensuring that the final output represents only the sample itself.

  • Sample Preparation (Choosing the Right Method):

    • Method A: Attenuated Total Reflectance (ATR) - for Solids and Non-volatile Liquids

      • Action: Place a small amount of the solid powder or a single drop of liquid directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the built-in clamp to ensure good contact.

      • Causality: ATR is the most common and convenient method. It requires minimal sample preparation and is insensitive to sample thickness. The IR beam penetrates a few microns into the sample, making it a surface-sensitive technique that yields a high-quality spectrum from a tiny amount of material.

    • Method B: KBr Pellet - for Solids (Transmission)

      • Action: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry , spectroscopic-grade potassium bromide (KBr) in an agate mortar. Grind thoroughly until a fine, homogenous powder is formed. Press the powder into a thin, transparent pellet using a hydraulic press.

      • Causality: KBr is transparent to infrared radiation in the mid-IR range. This method provides a spectrum of the bulk material via transmission. Crucially, the KBr must be anhydrous. Any moisture will introduce a large, broad -OH peak from water, potentially masking the signal from the actual sample's hydroxyl group.

    • Method C: Neat Liquid - for Volatile Liquids (Transmission)

      • Action: Place one drop of the liquid sample onto the face of a salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin capillary film.

      • Causality: This is a quick method for pure liquids. The path length is not controlled but is sufficient for qualitative identification. The salt plates are transparent to IR radiation.

  • Data Acquisition and Processing:

    • Action: Place the prepared sample into the spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner spectrum with better-defined peaks. A resolution of 4 cm⁻¹ is standard and sufficient for identifying functional groups in the condensed phase. The instrument software will automatically perform the background subtraction, Fourier transform, and display the final spectrum in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex processes and logical connections. The following have been generated using Graphviz to meet specific formatting requirements.

experimental_workflow cluster_prep PART 1: Preparation cluster_sample PART 2: Sample Handling cluster_acq PART 3: Analysis start Select Thiophene Derivative Sample purge Purge Spectrometer (N2 or Dry Air) start->purge background Acquire Background Spectrum (I_R) purge->background prep_choice Choose Preparation Method background->prep_choice atr ATR Method (Solid/Liquid on Crystal) prep_choice->atr kbr KBr Pellet Method (Solid in KBr Matrix) prep_choice->kbr neat Neat Liquid Method (Liquid between Salt Plates) prep_choice->neat acquire_sample Acquire Sample Spectrum (I_S) atr->acquire_sample kbr->acquire_sample neat->acquire_sample process Process Data (Ratio: I_S / I_R) acquire_sample->process analysis Final Spectrum: Identify Characteristic Peaks process->analysis

Caption: Experimental workflow for acquiring a high-fidelity FTIR spectrum.

logic_diagram cluster_molecule Molecular Properties cluster_factors Influencing Factors cluster_spectrum Resulting Spectral Features mol Thiophene Derivative fg_nitrile Nitrile Group (-C≡N) mol->fg_nitrile fg_hydroxyl Hydroxyl Group (-OH) mol->fg_hydroxyl peak_nitrile Sharp Peak ~2230 cm⁻¹ fg_nitrile->peak_nitrile ν(C≡N) stretch peak_hydroxyl Broad Peak ~3300 cm⁻¹ fg_hydroxyl->peak_hydroxyl ν(O-H) stretch conjugation Conjugation with Thiophene Ring conjugation->peak_nitrile Red shifts (weakens bond) h_bonding Intermolecular Hydrogen Bonding h_bonding->peak_hydroxyl Red shifts & Broadens peak

Caption: Logical relationships between functional groups and FTIR spectral features.

References

  • Kamal, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Shafique, S., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Source Not Available].
  • Quora. (2018). What is the effect of hydrogen bonding on the IR spectra of alcohol?.
  • Kamal, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Shafique, S., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal.
  • ResearchGate. (n.d.). FTIR spectra of the hydroxyl-stretching range.
  • Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
  • Source Not Available. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Simbizi, R., et al. (n.d.). Molecular structure, IR, Raman and UV–VIS spectra of 2-cyanothiophene and 3-cyanothiophene: A comparative quantum chemical investigation. ResearchGate.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
  • DAV University. (n.d.). Factors affecting vibrational (IR) stretching frequency.
  • Chemazon. (2023). Factors affecting vibrational (IR) stretching frequency. YouTube.
  • Simbizi, R., et al. (2021). Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). Physical Chemistry Chemical Physics.
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Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 2-Hydroxy-5-(thiophen-2-yl)benzonitrile

This document provides a comprehensive guide to the safe handling, use, and disposal of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile. As specific toxicological data for this compound is not extensively available, this protocol is built upon a detailed risk assessment, synthesizing safety data from structurally analogous compounds, including benzonitrile and thiophene derivatives.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Assessment: A Synthesis of Structural Analog Data

To establish a robust safety protocol, we must first understand the potential hazards. The molecule 2-Hydroxy-5-(thiophen-2-yl)benzonitrile incorporates two key functional groups that inform our assessment: a benzonitrile core and a thiophene ring.

  • Benzonitrile Moiety: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[3][4] While not all nitriles readily release cyanide in vivo, prudence dictates that we treat them with a high degree of caution to avoid all routes of exposure.[5]

  • Thiophene Moiety: Thiophene-containing compounds can be irritants to the eyes and skin.[6]

  • Solid Form: As a solid powder, the compound poses a respiratory hazard if dust is generated and inhaled.[2][7]

Given this composite profile, 2-Hydroxy-5-(thiophen-2-yl)benzonitrile should be handled as a substance that is potentially harmful via ingestion, dermal contact, and inhalation, and is a likely eye and skin irritant.

Personal Protective Equipment (PPE): Your Primary Barrier to Exposure

A multi-layered approach to PPE is mandatory to minimize the risk of exposure. The selection of appropriate PPE is the most critical decision a researcher makes before handling any chemical.[3] The following table outlines the minimum required PPE for handling 2-Hydroxy-5-(thiophen-2-yl)benzonitrile.

Protection Type Specific PPE Material/Standard Purpose and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal against splashes and dust. A face shield must be worn over goggles during procedures with a high splash or dust generation potential (e.g., weighing large quantities, transfers).[1][7]
Hand Protection Chemical-Resistant Nitrile GlovesMinimum 5-mil thicknessProvides primary protection against incidental skin contact. Nitrile is a robust choice for general chemical handling.[8] For prolonged tasks or when handling solutions, double-gloving is recommended.[7] Gloves must be inspected before use and changed immediately if contaminated.[1][8]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down.[1][7]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRequired if there is a risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood.[2][7]
Foot Protection Closed-toe ShoesLeather or chemical-resistant materialPrevents injury from spills and dropped objects.[7][9]
Engineering Controls: Containing the Hazard at the Source

Reliance on PPE alone is insufficient. Engineering controls are designed to remove the hazard from the breathing zone of the user.

  • Chemical Fume Hood: All weighing, transfers, and manipulations of 2-Hydroxy-5-(thiophen-2-yl)benzonitrile must be conducted within a certified chemical fume hood.[1][2][10] This is the most effective way to control inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[1][11] All personnel should be trained on their location and operation.[9]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for safe and reproducible experimentation.

Step 1: Preparation

  • Designate a Work Area: Cordon off and label a specific area within a chemical fume hood for the procedure.

  • Assemble Materials: Gather all necessary chemicals, solvents, glassware, and equipment before starting. Ensure all glassware is free of cracks or defects.[9]

  • Verify Safety Equipment: Confirm that the eyewash station, safety shower, and appropriate spill kit are accessible.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Step 2: Handling the Compound

  • Weighing and Transfer: Carefully weigh the solid compound to prevent the generation of dust.[1] Use a spatula and weigh paper or a weighing boat.

  • Solution Preparation: If creating a solution, slowly add the solid 2-Hydroxy-5-(thiophen-2-yl)benzonitrile to the solvent to minimize splashing.

  • Containment: Keep all containers tightly closed when not in active use.[1][10]

  • Hygiene: Never eat, drink, or smoke in the laboratory.[11][12] Avoid all personal contact with the chemical.[13]

Step 3: Post-Handling and Cleanup

  • Decontamination: Thoroughly clean the designated work area and any equipment used.

  • PPE Removal: Remove gloves using a technique that avoids contact with the contaminated outer surface and dispose of them in the designated hazardous waste container.[8] Remove your lab coat before leaving the laboratory.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete, even if gloves were worn.[1][12]

Emergency Procedures: Planning for the Unexpected

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[14][15] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[14][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide the person with plenty of water to drink.[14][15] Seek immediate medical attention and provide the Safety Data Sheet (SDS) of a related compound if available.

Chemical Spill Response A swift and organized response is critical to mitigating the impact of a chemical spill. The required response is dictated by the size and nature of the spill.[16]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response (<100g, Contained) cluster_major_spill Major Spill Response (>100g, Uncontained) Spill Spill Detected Assess Assess Hazard & Size Spill->Assess Alert Alert Colleagues in Area Assess->Alert Minor Spill Evacuate Evacuate Immediate Area! Assess->Evacuate Major Spill PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Cover with Inert Absorbent (Vermiculite, Sand) PPE->Contain Collect Sweep & Collect Material Into Labeled Waste Container Contain->Collect Decon Decontaminate Area with Soap & Water Collect->Decon Alarm Activate Fire Alarm / Call Emergency Response Evacuate->Alarm Isolate Isolate the Area (Close Doors, Restrict Access) Alarm->Isolate Report Report to EHS / Safety Officer Isolate->Report

Caption: Workflow for Chemical Spill Response.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-Hydroxy-5-(thiophen-2-yl)benzonitrile must be treated as hazardous waste.[3][11]

  • Waste Segregation: Do not mix this waste stream with other incompatible waste.[3]

  • Containment: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container. The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Adhere strictly to all local, state, and federal regulations.[10][11]

References

  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
  • Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Benchchem.
  • Benzonitrile - High-Purity Aromatic Compound. Consolidated Chemical.
  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford.
  • Personal protective equipment for handling Anthra[2,3-b]thiophene. Benchchem.
  • Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. Benchchem.
  • Thiophene Safety Data Sheet. Santa Cruz Biotechnology.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Benzonitrile HAZARD SUMMARY. NJ.gov.
  • CHEMICAL SPILL PROCEDURES. Environmental Health and Safety, UNC Charlotte.
  • Benzonitrile. Sciencemadness Wiki.
  • Benzonitrile Safety Data Sheet. Vigon International.
  • Working with Chemicals. Prudent Practices in the Laboratory, NCBI Bookshelf.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
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  • 2-Hydroxybenzonitrile Safety Data Sheet. Thermo Fisher Scientific.
  • 2-Hydroxybenzonitrile Safety Data Sheet. Fisher Scientific.
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  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.
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  • Incidental Spill Cleanup Procedures. University of Iowa Environmental Health & Safety.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.